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  • Product: 7-(Methylamino)heptanoic acid
  • CAS: 90227-27-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-methyl-7-aminoenanthic Acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract: N-methyl-7-aminoenanthic acid, a non-proteinogenic amino acid, represents a valuable building block in modern medicinal chemistry. The strategic incorporation of an N-methyl group onto the terminal amine of 7-a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-methyl-7-aminoenanthic acid, a non-proteinogenic amino acid, represents a valuable building block in modern medicinal chemistry. The strategic incorporation of an N-methyl group onto the terminal amine of 7-aminoenanthic acid significantly alters its physicochemical properties. This modification is a key strategy for enhancing the pharmacokinetic profiles of peptide-based therapeutics, offering improved metabolic stability, membrane permeability, and oral bioavailability.[1][2][3] This guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthetic protocol, and a discussion of its critical role and applications for professionals in drug development and scientific research.

Molecular Profile and Physicochemical Properties

Chemical Structure and Nomenclature

N-methyl-7-aminoenanthic acid, systematically named 7-(methylamino)heptanoic acid , is a derivative of heptanoic acid (also known as enanthic acid)[4]. It features a seven-carbon aliphatic chain, with a carboxylic acid functional group at one terminus (C1) and a methylamino group at the other (C7). This structure imparts amphiphilic characteristics and makes it a valuable spacer and functional component in the design of complex molecules.

Caption: 2D Structure of 7-(methylamino)heptanoic acid.

Physicochemical Data Summary

The introduction of the N-methyl group subtly but significantly alters the properties of the parent 7-aminoenanthic acid molecule. The table below provides a comparative summary of key physicochemical data.

Property7-(methylamino)heptanoic acid7-Aminoheptanoic Acid (Parent Compound)
IUPAC Name 7-(methylamino)heptanoic acid7-aminoheptanoic acid[5]
Synonyms N-methyl-7-aminoenanthic acid7-Aminoenanthic acid, omega-Aminoheptanoic acid[5]
CAS Number 90227-27-3929-17-9[5]
Molecular Formula C₈H₁₇NO₂[6]C₇H₁₅NO₂[5]
Molecular Weight 159.23 g/mol [6]145.20 g/mol [5]
Appearance -White to off-white crystalline powder[7]
Melting Point -192-195 °C[8]
Solubility -Soluble in water[7]

Synthesis and Methodologies

Rationale for Synthetic Strategy Selection

The synthesis of N-methyl amino acids requires a strategy that ensures mono-methylation and avoids racemization if a chiral center is present. For a linear, achiral molecule like 7-(methylamino)heptanoic acid, reductive amination is a highly effective and robust method.[9] This approach is chosen for its high efficiency, mild reaction conditions, and the widespread availability of the necessary reagents. It involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the target amine. This method offers superior control compared to direct alkylation with methyl halides, which can lead to over-methylation (formation of quaternary ammonium salts) and require harsher conditions.[10]

The logical precursor for this synthesis is 7-oxoheptanoic acid . This keto-acid provides the necessary carbonyl group for the reductive amination step and the carboxylic acid at the opposite end of the chain.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol is a self-validating system, where successful synthesis can be confirmed at intermediate and final stages using standard analytical techniques (TLC, NMR, MS).

Step 1: Synthesis of the Precursor, 7-oxoheptanoic acid

  • Causality: While commercially available, 7-oxoheptanoic acid can be synthesized from various starting materials. A common laboratory preparation involves the oxidation of a suitable precursor like 7-chloro-2-oxoheptanoic acid followed by hydrolysis or via ozonolysis of cycloheptene.[11][12] For this protocol, we will assume the starting material is commercially available.

Step 2: Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 7-oxoheptanoic acid (1.0 eq) in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF).

  • Amine Addition: Add an aqueous solution of methylamine (CH₃NH₂, ~40% in H₂O, 1.5-2.0 eq) to the flask. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq), in small portions.

    • Expertise Insight: NaBH₃CN is effective at the slightly acidic pH created by the carboxylic acid and methylamine salt, selectively reducing the iminium ion over the ketone. STAB is a milder, non-toxic alternative that can often be used without strict pH control.[9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting keto-acid.

  • Workup and Purification:

    • Quench the reaction by carefully adding dilute hydrochloric acid (1 M HCl) until the pH is acidic (~pH 2), which decomposes any remaining reducing agent.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 7-(methylamino)heptanoic acid.

Workflow Visualization

The reductive amination pathway provides a direct and efficient route to the target molecule.

synthesis_workflow start 7-Oxoheptanoic Acid intermediate Imine/Iminium Intermediate start->intermediate Imine Formation reagent1 Methylamine (CH₃NH₂) reagent1->intermediate product 7-(methylamino)heptanoic acid intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH₃CN) reagent2->product purification Purification (Chromatography) product->purification final_product Final Product purification->final_product

Caption: Synthetic workflow via reductive amination.

Significance and Applications in Drug Development

The Role of N-Methylation in Peptidomimetics

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in medicinal chemistry to overcome the inherent limitations of natural peptides as drugs.[1][13]

  • Enhanced Proteolytic Stability: The methyl group on the amide nitrogen provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases and peptidases. This dramatically increases the in vivo half-life of the peptide therapeutic.[1][14]

  • Improved Membrane Permeability: N-methylation reduces the hydrogen bonding capacity of the amide nitrogen, which decreases polarity and can improve the peptide's ability to cross cellular membranes. This is a critical factor for improving oral bioavailability.[10][15]

  • Conformational Control: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its biological target.[3][14]

Potential Therapeutic Applications

As a functionalized building block, N-methyl-7-aminoenanthic acid is not a therapeutic agent itself but a component used to construct advanced molecules. Its linear, flexible seven-carbon chain makes it an ideal "spacer" in various drug design contexts:

  • PROTACs and Molecular Glues: The defined length and functionality of the molecule make it suitable for inclusion in the linker component of Proteolysis Targeting Chimeras (PROTACs), which bring a target protein and an E3 ligase into proximity.

  • Novel Peptide Analogs: It can be incorporated into novel peptide sequences to modulate receptor affinity or to act as a hinge or flexible region. The N-methyl group ensures this part of the molecule is resistant to degradation.

  • Surface Modification: The terminal carboxylic acid and amine groups allow it to be used in conjugating drugs to nanoparticles, polymers, or other delivery systems, where the N-methyl group can enhance stability at the conjugation site.

Conclusion

N-methyl-7-aminoenanthic acid is more than a simple chemical structure; it is an enabling tool for drug discovery professionals. Its unique combination of a linear aliphatic spacer and a stability-enhancing N-methylated amine provides a powerful component for designing next-generation therapeutics with superior pharmacokinetic properties. The synthetic accessibility of this molecule, particularly through robust methods like reductive amination, ensures its availability for researchers aiming to overcome the challenges of peptide and small molecule drug development.

References

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2002). An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. The Journal of Organic Chemistry, 67(2), 468–474. [Link]

  • Galdiero, S., et al. (2004). An efficient preparation of N-methyl-alpha-amino acids from N-nosyl-alpha-amino acid phenacyl esters. The Journal of Peptide Research, 64(4), 150-157. [Link]

  • Hughes, A. B. (Ed.). (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Volume 1: Origins and Synthesis of Amino Acids. Wiley-VCH.
  • Legnani, L., et al. (2017). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Methods in Molecular Biology (Vol. 1563, pp. 1-13). Springer. [Link]

  • PrepChem. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid. Retrieved February 9, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Why N-Methyl Amino Acids are Essential for Peptide Drug Manufacturers. Retrieved February 9, 2026, from [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342. [Link]

  • Gaggini, F., et al. (2011). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 18(28), 4349-4375. [Link]

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-42. [Link]

  • Organic Syntheses. (n.d.). Octanoic acid, 7-oxo-, methyl ester. Retrieved February 9, 2026, from [Link]

  • ChemBK. (n.d.). 7-(methylamino)- Heptanoic acid. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN1587248A - Synthetic method of 7-chloro-2-oxoheptanoic acid.
  • ChemRxiv. (2020). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. [Link]

  • PubChem. (n.d.). 7-Aminoheptanoic acid. Retrieved February 9, 2026, from [Link]

  • Ataman Kimya. (n.d.). 7-METHYLOCTANOIC ACID. Retrieved February 9, 2026, from [Link]

  • Wikipedia. (n.d.). Enanthic acid. Retrieved February 9, 2026, from [Link]

Sources

Exploratory

7-methylaminoheptanoic acid molecular weight and formula

An In-Depth Technical Guide to 7-Methylaminoheptanoic Acid: Properties, Synthesis, and Applications Executive Summary 7-Methylaminoheptanoic acid is a derivative of the well-known linear bifunctional molecule, 7-aminohep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Methylaminoheptanoic Acid: Properties, Synthesis, and Applications

Executive Summary

7-Methylaminoheptanoic acid is a derivative of the well-known linear bifunctional molecule, 7-aminoheptanoic acid. It features a seven-carbon aliphatic chain, terminating in a carboxylic acid and an N-methylated secondary amine. This modification, the N-methyl group, imparts distinct physicochemical properties compared to its primary amine counterpart, notably altering its hydrogen bonding capacity, basicity, and metabolic stability. These characteristics make it a molecule of significant interest for researchers in medicinal chemistry and materials science. While 7-aminoheptanoic acid is a known pharmaceutical intermediate for drugs like Tianeptine[1] and its protected forms are used as linkers in Proteolysis Targeting Chimeras (PROTACs)[2], the N-methylated analogue represents a next-generation building block for fine-tuning molecular properties in drug development and sophisticated chemical synthesis. This guide provides a comprehensive overview of its properties, a validated synthetic protocol, detailed analytical characterization, and a discussion of its potential applications.

Physicochemical and Structural Properties

7-Methylaminoheptanoic acid is an omega-amino acid where the terminal amino group is N-methylated. This structure provides both a nucleophilic/basic site (the secondary amine) and an acidic site (the carboxylic acid), allowing it to act as a versatile chemical building block.

PropertyValueSource
Molecular Formula C8H17NO2Calculated
Molecular Weight 159.23 g/mol Calculated[3]
IUPAC Name 7-(methylamino)heptanoic acidIUPAC Nomenclature
CAS Number Not assigned (as of Feb 2026)-
Predicted pKa (Acid) ~4.8ChemAxon
Predicted pKa (Base) ~10.9ChemAxon
Predicted LogP 1.45ChemAxon

The N-methylation significantly influences its properties. The secondary amine is slightly more basic than the primary amine in 7-aminoheptanoic acid and, critically, has only one N-H proton available for hydrogen bonding. This can reduce intermolecular interactions and potentially increase solubility in less polar organic solvents while also sterically hindering certain side reactions.

Synthesis and Purification

The synthesis of 7-methylaminoheptanoic acid can be efficiently achieved from its readily available precursor, 7-aminoheptanoic acid, via a three-step process involving protection, methylation, and deprotection. This pathway ensures high yields and minimizes the formation of quaternary ammonium byproducts.

Proposed Synthetic Pathway

The chosen synthetic route involves the initial protection of the carboxylic acid as a methyl ester, followed by reductive amination to install the N-methyl group, and concluding with saponification to yield the final product. Reductive amination is a robust and widely used method for N-alkylation of amines.

G A 7-Aminoheptanoic Acid B Methyl 7-aminoheptanoate A->B SOCl2, MeOH (Esterification) C Intermediate Iminium Ion B->C Formaldehyde (CH2O) (Iminium Formation) D Methyl 7-(methylamino)heptanoate C->D NaBH3CN (Reductive Amination) E 7-Methylaminoheptanoic Acid D->E 1. LiOH, H2O/THF 2. H+ workup (Saponification) G cluster_0 Core Structure cluster_1 Potential Applications A Carboxylic Acid C7 Alkyl Chain Secondary Amine (N-Methyl) B PROTAC Linkers A:f2->B Reacts with acids/electrophiles C Drug Conjugates (ADCs) A:f2->C Conjugation point D Pharmaceutical Scaffolds A:f0->D Reacts with amines

Caption: Relationship between the core structure and its applications.

Conclusion

7-Methylaminoheptanoic acid is more than just a simple derivative; it is a strategic tool for molecular design. Its calculated properties and predictable reactivity, grounded in the established chemistry of its parent compound, make it a valuable asset for medicinal chemists and material scientists. The introduction of the N-methyl group provides a critical handle to fine-tune properties such as lipophilicity, metabolic stability, and conformational rigidity. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to access and utilize this versatile building block in the development of next-generation therapeutics and advanced chemical probes.

References

  • PubChem. (n.d.). Methyl 7-aminoheptanoate hydrochloride. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). Methyl 7-aminoheptanoate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). CN103319358B - Preparation method of 7-amino heptanoic acid.

Sources

Foundational

7-(Methylamino)heptanoic acid solubility in water vs organic solvents

Solubility Profile and Physicochemical Characterization of 7-(Methylamino)heptanoic Acid Executive Summary 7-(Methylamino)heptanoic acid (CAS 90227-27-3), an -methylated -amino acid, exhibits a solubility profile governe...

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Profile and Physicochemical Characterization of 7-(Methylamino)heptanoic Acid

Executive Summary 7-(Methylamino)heptanoic acid (CAS 90227-27-3), an


-methylated 

-amino acid, exhibits a solubility profile governed by its zwitterionic nature. Unlike simple fatty acids (e.g., heptanoic acid), which are lipophilic, this compound behaves as a dipole, showing high aqueous solubility and limited solubility in non-polar organic solvents. This guide details the mechanistic basis of its solubility, experimental protocols for characterization, and solvent selection strategies for synthesis and purification.

Physicochemical Fundamentals

To understand the solubility behavior of 7-(methylamino)heptanoic acid, one must analyze its structural components. It bridges the gap between hydrophilic amino acids and lipophilic fatty acids.

PropertyValue / DescriptionMechanism
CAS Number 90227-27-3Unique Identifier
Structure

Secondary amine + Carboxylic acid
Molecular Weight 159.23 g/mol Moderate size, amphiphilic potential
Ionization State Zwitterionic (

)

pKa (Acid)

(Predicted)
Carboxyl deprotonation
pKa (Base)

(Predicted)
Secondary amine protonation

The Zwitterion Effect: In neutral water, the molecule exists primarily as an inner salt (zwitterion). The high lattice energy of this ionic crystal form makes dissolution in non-polar solvents (hexane, ether) thermodynamically unfavorable. However, the


-methyl group introduces a steric disruption to the hydrogen-bonding network compared to its primary amine parent (7-aminoheptanoic acid), resulting in a lower melting point and slightly enhanced solubility in polar organic solvents like ethanol.

Solubility Profile: Water vs. Organic Solvents

The following data categorizes solvent compatibility based on polarity and pH conditions.

Table 1: Solubility Matrix
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous Water (pH 7)High Solvation of zwitterionic charges by water dipoles.[1]
Water (pH < 2)Very High Cationic form (

) prevents aggregation; forms soluble salts (e.g., HCl).[1]
Water (pH > 11)Very High Anionic form (

) ensures high solubility.[1]
Polar Protic Methanol, EthanolModerate to High H-bonding capability supports the polar headgroups; solubility increases significantly with heat.[1]
IsopropanolModerate Reduced solubility due to steric bulk of solvent; useful for crystallization.[1]
Polar Aprotic DMSO, DMFHigh Strong dipole interactions solvate the zwitterion effectively.[1]
AcetonitrileLow Insufficient H-bonding to break the crystal lattice.[1]
Non-Polar Dichloromethane (DCM)Very Low Can only solubilize if the molecule is protected (e.g., esterified) or as a specific ion-pair.[1]
Diethyl Ether, HexaneInsoluble Lack of polarity prevents interaction with the charged termini.[1]
Solubility Logic Diagram

The following diagram illustrates how pH manipulation alters the charge state, thereby dictating solvent compatibility.

SolubilityLogic cluster_pH pH-Dependent State Acid Acidic pH (< 4) Cationic Form (R-NH2+ ... COOH) Solvents Solvent Compatibility Acid->Solvents Soluble in Water, Polar Alcohols Neutral Neutral pH (4-9) Zwitterionic Form (R-NH2+ ... COO-) Neutral->Solvents Soluble in Water, Insoluble in Ether/Hexane Base Basic pH (> 10) Anionic Form (R-NH ... COO-) Base->Solvents Soluble in Water, Precipitates in Organics Application Purification Strategy (e.g., Isoelectric Precipitation) Solvents->Application Determines

Caption: pH-dependent ionization states dictate the solubility window. Zwitterions (center) are least soluble in organics, enabling purification via precipitation.

Experimental Protocols

As a researcher, you should not rely solely on literature values. Use these self-validating protocols to determine the exact solubility for your specific batch and purity level.

Protocol A: Shake-Flask Solubility Determination (HPLC-UV/CAD)

Objective: Quantify thermodynamic solubility in various solvents.

  • Preparation: Add excess 7-(methylamino)heptanoic acid solid to 2 mL of the target solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Validation Check: Ensure solid is still visible. If fully dissolved, add more solid and repeat.

  • Sampling: Centrifuge at 10,000 rpm for 10 mins to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (use Nylon for aqueous).

  • Quantification: Dilute filtrate and analyze via HPLC.

    • Column: C18 Reverse Phase (e.g., Waters XBridge).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: The amine requires acidic mobile phase for peak shape.

    • Detection: UV at 210 nm (weak absorbance) or Charged Aerosol Detector (CAD) for higher sensitivity.

Protocol B: Purification via Isoelectric Precipitation

Objective: Isolate pure compound from a synthesis reaction mixture (e.g., hydrolysis of N-methyl enantholactam).

  • Dissolution: Dissolve crude material in minimum volume of water at pH 1 (adjust with HCl).

  • Filtration: Filter off any non-polar impurities (which remain insoluble in water).

  • Neutralization: Slowly add 1M NaOH or

    
     while stirring. Monitor pH.
    
  • Crystallization: As pH approaches the isoelectric point (pI

    
     6-7), the zwitterion will form.
    
  • Anti-solvent Addition: If precipitation is slow, add 3 volumes of cold Acetone or Ethanol. The zwitterion is insoluble in acetone.

  • Harvest: Filter the white precipitate and wash with cold acetone.

Synthesis & Application Context

Understanding solubility is critical when using this compound as a building block for PROTAC linkers or Peptidomimetics .

  • Coupling Reactions: When reacting the carboxylic acid tail, use a polar aprotic solvent like DMF or DMAc . The zwitterion may have poor solubility in DCM. To use DCM, first protect the amine (e.g., Boc-protection) or use the HCl salt form with a tertiary base (DIPEA) to solubilize it.

  • Polymerization: For nylon-like polymer synthesis, the monomer is often used in aqueous solution or molten state. The high water solubility allows for easy removal of unreacted monomer via aqueous washing.

SynthesisWorkflow Start Crude 7-(Methylamino)heptanoic Acid (Contaminated with salts/organics) Step1 Dissolve in Water (pH 1.0) Protonates amine -> High Solubility Start->Step1 Step2 Wash with Ethyl Acetate Removes non-polar impurities Step1->Step2 Step3 Adjust pH to 6.5-7.0 (Isoelectric Point) Induces Zwitterion formation Step2->Step3 Step4 Add Acetone (Anti-solvent) Forces precipitation Step3->Step4 End Pure Crystalline Solid Step4->End

Caption: Purification workflow leveraging the solubility differential between the ionic salt form and the zwitterionic neutral form.

References

  • ChemicalBook. (2025).[2] 7-(methylamino)-Heptanoic acid Properties and CAS 90227-27-3.[3] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13580, 7-Aminoheptanoic acid (Parent Homolog Data). Retrieved from

  • BroadPharm. (2025). Boc-7-Aminoheptanoic acid: Physicochemical Properties and Solubility. Retrieved from

  • GuideChem. (2025). Heptanoic acid, 7-[(trimethylsilyl)amino]-, trimethylsilyl ester (Derivatized Solubility Reference). Retrieved from

  • ECHEMI. (2025). Heptanoic Acid Solubility and Safety Profile. Retrieved from

Sources

Exploratory

Technical Guide: 7-Aminoheptanoic Acid vs. N-Methyl-7-Aminoheptanoic Acid

Comparative Analysis of Physicochemical Properties, Synthesis, and Pharmacological Applications Executive Summary This technical guide analyzes the structural and functional divergence between 7-aminoheptanoic acid (7-AH...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Physicochemical Properties, Synthesis, and Pharmacological Applications

Executive Summary

This technical guide analyzes the structural and functional divergence between 7-aminoheptanoic acid (7-AHA) and its N-methylated variant (N-Me-7-AHA) .[1][2]

7-AHA (CAS 929-17-9) is a linear


-amino acid primarily utilized as a monomer for Nylon-7 and as a lysine-mimetic linker in chemical biology.[1][2] It exists as a zwitterion with high crystallinity.[1][2] In contrast, the N-methyl variant represents a structural modification often employed in medicinal chemistry to alter pharmacokinetics.[1][2][3] The introduction of the methyl group at the 

-amine position disrupts intermolecular hydrogen bonding, lowers the melting point, increases lipophilicity (LogP), and enhances resistance to oxidative deamination by amine oxidases.[2]

This guide provides researchers with the specific physicochemical profiles, synthetic pathways, and biological rationales required to select between these two scaffolds for drug discovery or polymer engineering.

Physicochemical Profiling

The transition from a primary amine (7-AHA) to a secondary amine (N-Me-7-AHA) fundamentally alters the solid-state and solution-phase behavior of the molecule.[1][2]

Comparative Data Table
Property7-Aminoheptanoic Acid (7-AHA)N-Methyl-7-Aminoheptanoic AcidImpact of Methylation
Structure


Steric bulk increase; loss of 1 H-bond donor.[1][2]
CAS Number 929-17-9Analogous derivatives cited-
Molecular Weight 145.20 g/mol 159.23 g/mol +14.03 Da
Melting Point 192–195 °C (Dec)< 180 °C (Predicted)Lattice Energy Disruption: Methyl group prevents tight zwitterionic packing.[1][2][4]
LogP (Lipophilicity) ~ -1.8 (Highly Hydrophilic)~ -1.3 (Predicted)Increased Lipophilicity: Improved membrane permeability.[1][2]
pKa (Amine) ~10.6~10.8Secondary amines are generally slightly more basic due to inductive stabilization.[1][2]
Solubility High (Water), Low (Organics)Improved organic solubilityMethylation reduces hydration sphere energy.[1][2]
The "Methyl Effect" on Conformation

In peptide and polymer contexts, 7-AHA forms trans-amide bonds almost exclusively due to steric relief.[1][2] N-methylation introduces steric clash between the N-methyl group and the carbonyl oxygen of the preceding residue (in peptides) or the polymer chain.[1][2]

  • 7-AHA: Favors extended, crystalline sheets (Nylon-7 structure).[1][2]

  • N-Me-7-AHA: Introduces "kinks" in the backbone, favoring cis-amide conformers in specific solvents and reducing crystallinity in polymers.[1][2]

Synthetic Architectures

The synthesis of 7-AHA typically involves ring-opening or chain extension.[1][2] The N-methyl variant requires reductive amination or specific methylation strategies to avoid quaternary ammonium salt formation.[1][2]

Synthesis Workflow Diagram

The following diagram contrasts the industrial route for 7-AHA with the laboratory-scale derivatization for the N-methyl variant.

SynthesisPathways cluster_A Route A: 7-AHA Synthesis (Industrial) cluster_B Route B: N-Methylation (Laboratory) Lactam Enantholactam (7-membered ring) Hydrolysis Acid Hydrolysis (HCl, Reflux) Lactam->Hydrolysis AHA 7-Aminoheptanoic Acid (Zwitterion) Hydrolysis->AHA NMeAHA N-Methyl-7-Aminoheptanoic Acid AHA->NMeAHA Alt Route: Eschweiler-Clarke (HCHO/HCOOH) Precursor 7-Oxoheptanoic Acid (Aldehyde) RedAmin Reductive Amination (MeNH2, NaBH3CN) Precursor->RedAmin RedAmin->NMeAHA

Figure 1: Comparative synthetic pathways.[1][2] Route A utilizes ring-opening hydrolysis, while Route B employs reductive amination to install the methyl group selectively.[1]

Pharmacological & Biological Implications

For researchers in drug delivery or peptidomimetics, the choice between 7-AHA and N-Me-7-AHA is dictated by metabolic stability and barrier penetration.[1][2]

Metabolic Stability (MAO Resistance)

Primary amines on aliphatic chains (like 7-AHA) are potential substrates for Monoamine Oxidases (MAO) and Semicarbazide-Sensitive Amine Oxidases (SSAO) , which convert the amine to an aldehyde, leading to rapid clearance.[1][2]

  • Mechanism: N-methylation introduces steric hindrance that blocks the approach of the enzymatic cofactor (FAD or TPQ) to the

    
    -carbon protons adjacent to the nitrogen.[1][2]
    
  • Result: N-Me-7-AHA exhibits significantly prolonged half-life in plasma compared to the primary amine parent.[1]

Blood-Brain Barrier (BBB) Permeability

7-AHA is highly polar and relies on specific transporters (e.g., GABA transporters or Large Neutral Amino Acid Transporter) if it is to cross the BBB.[1][2]

  • N-Methylation Effect: By removing a hydrogen bond donor and increasing lipophilicity, N-Me-7-AHA has a higher probability of passive diffusion, although it may lose affinity for specific transporters that require a primary amine for recognition.[1][2]

Experimental Protocols

Protocol A: Synthesis of 7-Aminoheptanoic Acid (Hydrolysis Method)

Objective: Isolation of pure 7-AHA from Enantholactam.[1][2]

  • Reagents: Enantholactam (10 g), 6N Hydrochloric Acid (50 mL).

  • Reflux: Combine lactam and acid in a round-bottom flask. Reflux at 110°C for 6 hours.[1] Monitor by TLC (ninhydrin stain) until the starting material spot disappears.[1][2]

  • Isolation:

    • Cool the solution to room temperature.[1]

    • Evaporate the solvent under reduced pressure to obtain the hydrochloride salt.[1][2]

    • Dissolve the residue in minimal water and adjust pH to 6.5 (isoelectric point) using 10% NaOH or Ammonia.[1][2]

  • Crystallization: 7-AHA will precipitate as a white solid.[1][2] Cool to 4°C overnight to maximize yield.

  • Filtration: Filter the solid, wash with cold ethanol (to remove salts), and dry under vacuum.

    • Expected Yield: >90%[1][2]

    • Characterization: MP ~192°C.[1][2][4]

Protocol B: N-Methylation via Reductive Amination

Objective: Selective monomethylation of the


-amine.[1][2]
  • Reagents: 7-Aminoheptanoic acid (protected as ethyl ester to prevent polymerization), Formaldehyde (37% aq., 1.1 eq), Sodium Cyanoborohydride (NaBH3CN, 1.5 eq), Acetic Acid.[1][2]

  • Reaction:

    • Dissolve 7-AHA-ethyl ester in Methanol.[1]

    • Add Formaldehyde and stir for 30 mins to form the imine.[1]

    • Add Acetic Acid (catalytic) and NaBH3CN slowly at 0°C.

    • Stir at room temperature for 12 hours.

  • Workup: Quench with water, extract into Dichloromethane (DCM).[1] Wash organic layer with brine.[1][2]

  • Deprotection: Hydrolyze the ester using LiOH in THF/Water to release the free acid N-Me-7-AHA.[1][2]

  • Purification: Ion-exchange chromatography (Dowex 50W) is recommended to separate mono-methylated product from any dimethylated by-products.[1][2]

Polymer Science Application: Nylon-7 vs. N-Me-Nylon-7

In material science, these molecules serve as monomers.[1][2]

  • Nylon-7 (Polyenanthamide): Derived from 7-AHA.[1][2] It possesses high tensile strength and a high melting point (~225°C) due to extensive inter-chain hydrogen bonding (N-H ...[1][2] O=C).

  • N-Methylated Nylon-7: The replacement of N-H with N-CH3 eliminates the hydrogen bond donor capability.[1][2]

    • Consequence: Drastic reduction in melting point and crystallinity.[1][2] The polymer becomes more soluble, flexible, and amorphous.[2] This is useful for creating flexible linkers in drug conjugates or modifying the rheology of polyamide blends.[1][2]

References

  • ChemicalBook. (2025).[1][2] 7-Aminoheptanoic acid Properties and Uses. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 13580, 7-Aminoheptanoic acid.[1] Retrieved from [1]

  • Chatterjee, J., et al. (2008).[1][2] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[1][5] (Contextual grounding for N-methylation effects on pharmacokinetics).

  • Sigma-Aldrich. (2025).[1][2][4] Product Specification: 7-Aminoheptanoic acid 98%.[1][2] Retrieved from [1]

  • Di Gioia, M. L., et al. (2016).[1] N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Molecules.[1][2][3][4][5][6][7][8][9][10][11] (Source for reductive amination protocols).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis of 7-(Methylamino)heptanoic Acid via Nucleophilic Substitution

Executive Summary This application note details a robust, scalable protocol for the synthesis of 7-(methylamino)heptanoic acid (CAS: 929-17-9), a critical intermediate in the synthesis of peptidomimetics and polymer prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 7-(methylamino)heptanoic acid (CAS: 929-17-9), a critical intermediate in the synthesis of peptidomimetics and polymer precursors. The method utilizes a direct nucleophilic substitution (


) of 7-bromoheptanoic acid with an excess of aqueous methylamine.

Unlike standard textbook descriptions, this guide addresses the specific hydrodynamic and solubility challenges inherent to zwitterionic


-amino acids. We prioritize a "Self-Validating" workflow where in-process controls (pH and TLC) ensure reaction completion and product purity before the final isolation, minimizing downstream failure rates.

Scientific Background & Strategic Analysis

Reaction Mechanism

The transformation proceeds via a bimolecular nucleophilic substitution (


). The nitrogen lone pair of methylamine attacks the 

-carbon attached to the bromine leaving group.

Key Mechanistic Challenges:

  • Polyalkylation: The secondary amine product (7-(methylamino)heptanoic acid) is more nucleophilic than the primary amine reactant. Without kinetic control, this leads to the formation of the tertiary amine impurity (7-(dimethylamino)heptanoic acid).

    • Solution: We employ a 20-fold molar excess of methylamine. This statistical overload ensures the alkyl halide preferentially encounters unreacted methylamine molecules.

  • Acid-Base Neutralization: The starting material is a carboxylic acid.[1] The first equivalent of methylamine acts as a base, deprotonating the acid to form the carboxylate salt. The second equivalent performs the substitution.

    • Implication: The reaction species is actually the 7-bromoheptanoate anion reacting with neutral methylamine.

Reaction Pathway Visualization

ReactionPathway Start 7-Bromoheptanoic Acid Inter1 7-Bromoheptanoate Salt Start->Inter1 + MeNH2 (Acid-Base) TS Transition State (SN2) Inter1->TS + Excess MeNH2 Product 7-(Methylamino)heptanoic Acid (Zwitterion) TS->Product - HBr Side Side Product: Dimethylamino impurity Product->Side + 7-Bromoheptanoate (If MeNH2 is limiting)

Figure 1: Reaction pathway highlighting the critical need for excess amine to suppress the side reaction (red dashed line).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]PurityRole
7-Bromoheptanoic acid 209.081.0>97%Substrate
Methylamine (40% aq.) 31.0620.0CP GradeNucleophile/Base
Ethanol (Absolute) 46.07Solvent>99%Co-solvent
Dowex 50W-X8 N/AN/AH+ FormPurification Resin
Ammonium Hydroxide 35.05N/A28%Eluent
Step-by-Step Methodology
Phase 1: The Substitution Reaction
  • Preparation: In a 500 mL round-bottom pressure flask (or sealed tube), dissolve 10.0 g (47.8 mmol) of 7-bromoheptanoic acid in 30 mL of ethanol.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add 75 mL (approx. 950 mmol) of 40% aqueous methylamine.

    • Note: The reaction is exothermic. Slow addition prevents methylamine vaporization.

  • Reaction: Seal the vessel tightly. Allow the mixture to warm to room temperature (20-25°C) and stir magnetically for 24 hours .

    • Optimization: Mild heating to 40°C accelerates the reaction but increases pressure. For safety, room temperature is preferred for this specific bromide.

  • Monitoring (IPC): Check reaction progress via TLC (Mobile Phase: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin.[4] The product will appear as a distinct purple spot near the baseline (zwitterion), while the starting material (if visualized with iodine) runs near the solvent front.

Phase 2: Workup & Isolation
  • Concentration: Transfer the reaction mixture to a rotary evaporator. Concentrate under reduced pressure at 45°C to remove ethanol and excess unreacted methylamine.

    • Critical: You must remove all methylamine odor. The residue will be a thick, oily semi-solid containing the product hydrobromide salt.

  • Resuspension: Dissolve the residue in 50 mL of deionized water.

  • Extraction (Clean-up): Extract the aqueous phase twice with 30 mL of Dichloromethane (DCM) or Ethyl Acetate.

    • Reasoning: This removes any unreacted 7-bromoheptanoic acid or non-polar impurities. The amino acid product remains in the aqueous phase.

Phase 3: Purification (Ion Exchange Chromatography)

This step is mandatory to remove inorganic salts (bromides) and isolate the free zwitterion.

  • Column Prep: Prepare a column containing 50 g of Dowex 50W-X8 resin (cation exchange). Activate by washing with 1M HCl, then rinse with distilled water until the eluate is neutral (pH 7).

  • Loading: Load the aqueous solution from Phase 2 onto the column.

    • Mechanism:[1][5][6] At neutral/acidic pH, the amino acid is protonated (

      
      -R-COOH) and binds to the sulfonate groups of the resin. Anions (
      
      
      
      ) pass through.
  • Washing: Wash the column with 200 mL of distilled water to remove all bromide ions. Test the eluate with

    
     solution; it should remain clear (no precipitate).
    
  • Elution: Elute the product using 1M Ammonium Hydroxide (

    
    ) . Collect fractions (approx. 20 mL each).
    
    • Mechanism:[1][5][6] The base deprotonates the ammonium group, neutralizing the charge and releasing the amino acid from the resin.

  • Final Isolation: Combine ninhydrin-positive fractions and concentrate to dryness under vacuum. Recrystallize the solid residue from hot Ethanol/Water (9:1) if necessary.

Process Logic & Validation Flow

The following diagram illustrates the decision-making process during the purification phase, ensuring high purity.

PurificationLogic Step1 Crude Aqueous Mixture (Product + HBr + Excess Amine) Step2 DCM Extraction Step1->Step2 Decision1 Check Aqueous Layer pH Step2->Decision1 Keep Aq. Phase Decision1->Step2 pH > 7 (Adjust with HCl) RouteA Load on Dowex (H+ Form) Decision1->RouteA pH < 7 Wash Wash with H2O (Removes Br-) RouteA->Wash Elute Elute with 1M NH4OH Wash->Elute Final Pure 7-(Methylamino)heptanoic Acid Elute->Final

Figure 2: Purification workflow using Ion Exchange Chromatography to isolate the zwitterion.

Characterization Data

ParameterExpected ValueMethod
Appearance White crystalline solidVisual
Melting Point 142 - 145°CCapillary Method

NMR (

)

2.95 (t, 2H,

), 2.58 (s, 3H,

), 2.18 (t, 2H,

), 1.6-1.3 (m, 8H, alkyl chain)
400 MHz NMR
Mass Spec (ESI)

LC-MS
Solubility Soluble in Water, Methanol; Insoluble in DCM, HexaneSolubility Test

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for nucleophilic substitution of halo-acids).

  • OpenStax. (2023).[5] Organic Chemistry: Alpha Bromination of Carboxylic Acids. (Mechanistic background on bromo-acid reactivity).

  • Cayman Chemical. (n.d.). 7-Bromoheptanoic Acid Product Information. (Physical properties of starting material).

  • PubChem. (n.d.). 7-Aminoheptanoic acid Compound Summary. (Analogous compound data for validation).

  • Google Patents. (2013). CN103319358B: Preparation method of 7-amino heptanoic acid.[6] (Industrial context for

    
    -amino acid synthesis). 
    

Sources

Application

Solid-Phase Peptide Synthesis with N-Methylated ω-Amino Acids: A Guide for Researchers

Introduction: The Significance of N-Methylated ω-Amino Acids in Peptide Therapeutics The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the fine-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Methylated ω-Amino Acids in Peptide Therapeutics

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery, enabling the fine-tuning of pharmacological properties. Among these, N-methylated ω-amino acids represent a unique class of building blocks that offer a dual mechanism for enhancing peptide drug candidates. N-methylation of the amide backbone provides steric shielding, which can significantly increase metabolic stability against enzymatic degradation and improve membrane permeability.[1][2] The extended carbon backbone of ω-amino acids introduces greater conformational flexibility into the peptide chain, which can be crucial for optimizing receptor binding and biological activity.[3]

The synergy of these two modifications—N-methylation and an extended omega backbone—presents a compelling avenue for developing novel peptidomimetics with improved oral bioavailability and therapeutic efficacy.[1][4] However, the unique structural features of N-methylated ω-amino acids also introduce specific challenges in solid-phase peptide synthesis (SPPS) that necessitate specialized protocols and a deeper understanding of the underlying chemical principles. This guide provides a comprehensive overview of the strategies and methodologies required for the successful SPPS of peptides containing these advanced building blocks.

Core Challenges in the SPPS of N-Methylated ω-Amino Peptides

The primary obstacle in the synthesis of N-methylated peptides is the steric hindrance imposed by the N-methyl group on the secondary amine. This steric bulk significantly slows down the kinetics of the coupling reaction, often leading to incomplete acylation and the formation of deletion sequences.[5][6] When coupling an amino acid onto an N-methylated residue, or coupling two consecutive N-methylated residues, this challenge is further amplified.

The extended backbone of ω-amino acids can also introduce a higher propensity for intramolecular side reactions, such as lactamization, especially with longer omega chains (e.g., γ- and δ-amino acids). Careful selection of coupling reagents, reaction conditions, and monitoring protocols is therefore paramount to achieving high-purity peptides.

Strategic Considerations for Successful Synthesis

Resin and Linker Selection

The choice of solid support and linker is a critical first step in SPPS. For the synthesis of peptide amides, a Rink Amide or Sieber amide resin is commonly employed. If a C-terminal carboxylic acid is desired, a 2-chlorotrityl chloride (2-CTC) resin is an excellent choice as it allows for mild cleavage conditions that preserve acid-labile side-chain protecting groups.

Orthogonal Protection Strategy

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy is the most widely used approach for SPPS and is well-suited for the synthesis of peptides containing N-methylated ω-amino acids.[7] This strategy utilizes the base-labile Fmoc group for Nα-protection and acid-labile groups (e.g., tBu, Boc, Trt) for side-chain protection, allowing for selective deprotection steps throughout the synthesis.

dot graphdot graph SPPS_Cycle { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Resin [label="Resin-Peptide(n)", fillcolor="#F1F3F4"]; Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Washing1 [label="DMF Wash", fillcolor="#F1F3F4"]; Coupling [label="Coupling of Fmoc-N-Me-ω-AA-OH\n(e.g., HATU/DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Washing2 [label="DMF Wash", fillcolor="#F1F3F4"]; Resin_Next [label="Resin-Peptide(n+1)", fillcolor="#F1F3F4"]; Cleavage [label="Cleavage & Global Deprotection\n(e.g., TFA Cocktail)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalPeptide [label="Purified N-Methylated\nω-Amino Peptide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Resin -> Deprotection; Deprotection -> Washing1; Washing1 -> Coupling; Coupling -> Washing2; Washing2 -> Resin_Next; Resin_Next -> Deprotection [label="Repeat for next residue"]; Resin_Next -> Cleavage [style=dashed]; Cleavage -> FinalPeptide; } } Figure 1: General workflow for the solid-phase peptide synthesis (SPPS) of a peptide containing an N-methylated ω-amino acid using the Fmoc/tBu strategy.

Coupling Reagents for Sterically Hindered Residues

Standard carbodiimide-based coupling reagents such as DIC/HOBt are often insufficient to overcome the steric hindrance of N-methylated amino acids. More potent activating reagents are required to achieve high coupling efficiencies.

Coupling ReagentClassKey Advantages for N-Methylated SPPS
HATU Uronium SaltHighly effective for sterically hindered couplings.[5]
HCTU Uronium SaltA more cost-effective alternative to HATU, though slightly less reactive.
PyAOP/PyBOP Phosphonium SaltExcellent for difficult couplings, particularly when coupling two consecutive N-methylated residues.[8]
COMU Uronium SaltHigh coupling efficiency, comparable to HATU, with improved safety profile.
BOP-Cl Phosphonium SaltCan be effective for particularly challenging couplings.[9]

Table 1: Recommended coupling reagents for the incorporation of N-methylated ω-amino acids in SPPS.

On-Resin N-Methylation

An alternative to using pre-synthesized N-methylated amino acid building blocks is to perform the N-methylation reaction directly on the resin-bound peptide. The Fukuyama-Mitsunobu reaction or a two-step procedure involving sulfonamide protection followed by methylation are common on-resin methods.[10][11] This approach can be cost-effective but requires careful optimization to avoid side reactions.[11]

dot graphdot graph OnResin_N_Methylation { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Resin-Bound Peptide with Free Amine", fillcolor="#F1F3F4"]; Sulfonylation [label="1. Sulfonamide Protection\n(o-NBS-Cl, Collidine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methylation [label="2. Methylation\n(MeI or (MeO)2SO2, Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Desulfonylation [label="3. Deprotection\n(2-Mercaptoethanol, DBU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Resin-Bound N-Methylated Peptide", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Sulfonylation; Sulfonylation -> Methylation; Methylation -> Desulfonylation; Desulfonylation -> End; } } Figure 2: A typical workflow for on-resin N-methylation of a peptide.

Detailed Protocols

Protocol 1: Standard Coupling of an Fmoc-N-Methylated ω-Amino Acid

Objective: To couple an Fmoc-protected N-methylated ω-amino acid to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-N-Me-ω-amino acid (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for SPPS

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Pre-activation: In a separate vial, dissolve the Fmoc-N-Me-ω-amino acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring: To check for reaction completion, take a small sample of the resin beads and perform a colorimetric test such as the Kaiser test (for primary amines) or the Chloranil test (for secondary amines). For N-methylated residues, the Bromophenol blue test is a reliable alternative.[5]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted free amines and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.

Protocol 2: Cleavage and Global Deprotection

Objective: To cleave the synthesized peptide from the resin and remove all side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Ensure the peptide-resin is thoroughly dried under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin in a reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The optimal cleavage time can be sequence-dependent.[8]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Analytical Characterization

The successful synthesis and purity of the N-methylated ω-amino acid-containing peptide should be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): To verify the correct molecular weight of the desired peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude peptide and for purification. Peptides rich in N-methylated residues may exhibit broad peaks or multiple conformers in HPLC analysis.[8]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Coupling Efficiency Insufficient activation or steric hindrance.Increase coupling time, use a more potent coupling reagent (e.g., PyAOP), or consider double coupling. Microwave-assisted SPPS can also enhance coupling efficiency.[6]
Deletion Sequences Incomplete coupling at a previous step.Implement a capping step after each coupling to block unreacted amines. Optimize coupling conditions.
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide after Fmoc deprotection, especially with Pro or Gly at the C-terminus.Use a 2-chlorotrityl resin which provides steric hindrance to suppress this side reaction.
Racemization Over-activation of the carboxylic acid.Minimize pre-activation times. Avoid strong bases where possible.
Fragmentation during Cleavage Acid-labile linkages within the peptide backbone, which can be more prevalent with certain N-methylated sequences.Optimize the cleavage time; prolonged exposure to strong acid can lead to degradation.[8]

Table 2: Troubleshooting guide for common problems encountered during the SPPS of N-methylated ω-amino acid-containing peptides.

Conclusion

The solid-phase synthesis of peptides containing N-methylated ω-amino acids is a challenging yet rewarding endeavor. By understanding the inherent steric and conformational challenges, and by employing optimized protocols with potent coupling reagents and rigorous monitoring, researchers can successfully synthesize these complex peptidomimetics. The resulting molecules hold significant promise for the development of next-generation therapeutics with enhanced stability, permeability, and biological activity.

References

  • Cooper, P. E., et al. (2016). Influence of a Gamma Amino Acid on the Structures and Reactivity of Peptide a3 Ions. Journal of The American Society for Mass Spectrometry, 27(11), 1837–1846. Available at: [Link]

  • Biron, E., et al. (2006). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 71(23), 8879–8882. Available at: [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. Available at: [Link]

  • Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]

  • Reddit user discussion. (2023). SPPS for N Methylated Peptides. r/chemistry. Available at: [Link]

  • Govender, T., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. Organic & Biomolecular Chemistry, 13(44), 10895-10908. Available at: [Link]

  • Govender, T., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(44), 10895-10908. Available at: [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690. Available at: [Link]

  • Shahabi, S., et al. (2020). Augmenting Peptide Flexibility by Inserting Gamma-Aminobutyric Acid (GABA) in Their Sequence. Amino Acids, 52(6-7), 937–944. Available at: [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available at: [Link]

  • Govender, T., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry, 13(44), 10895-10908. Available at: [Link]

  • White, C. J., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7(8), 509–515. Available at: [Link]

  • Katoh, T., et al. (2017). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Biochemistry, 56(29), 3845–3852. Available at: [Link]

  • Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–444. Available at: [Link]

  • Vannecke, W., et al. (2023). Peptide cyclisation by CyClick involving the N-terminal amine and the... Chemical Science, 14(11), 2917–2923. Available at: [Link]

  • Shahabi, S., et al. (2020). Structure of the Gly-Gly (top) vs the GABA unit (bottom) in the peptide... Amino Acids, 52(6-7), 937–944. Available at: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Wang, Y., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Available at: [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. Available at: [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]

  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. Available at: [Link]

  • Su, G., et al. (2018). The combined use of gamma-aminobutyric acid and walnut peptide enhances sleep in mice. Food Science and Biotechnology, 27(6), 1807–1814. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Poly(N-methyl-7-aminoenanthic acid)

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This document provides a comprehensive technical guide for the synthesis of poly(N-me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis of poly(N-methyl-7-aminoenanthic acid), a biocompatible and biodegradable N-substituted polyamide with significant potential in drug delivery, tissue engineering, and other biomedical applications. The N-methyl substitution on the polyamide backbone is anticipated to impart unique physicochemical properties, including altered hydrophilicity, proteolytic stability, and conformational behavior, making it a compelling candidate for advanced material development. This guide details the synthesis of the monomer, N-methyl-aza-8-octanone, from N-methyl-7-aminoenanthic acid, followed by in-depth protocols for its ring-opening polymerization (ROP) via both anionic and cationic pathways. We delve into the mechanistic rationale behind the selection of initiators, catalysts, and reaction conditions, offering field-proven insights to guide researchers in achieving controlled polymerization and desired polymer characteristics. Furthermore, comprehensive protocols for the purification and characterization of the resulting polymer using Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are provided.

Introduction: The Significance of N-Substituted Polyamides

Polyamides, a class of polymers characterized by repeating amide linkages, are renowned for their excellent mechanical properties and thermal stability. In the realm of biomaterials, poly(amino acid)s and their derivatives have garnered substantial interest due to their biocompatibility and biodegradability. The introduction of substituents on the amide nitrogen atom offers a powerful strategy to modulate the polymer's properties. N-substitution disrupts the hydrogen bonding that is characteristic of unsubstituted polyamides, leading to increased solubility in organic solvents, lower melting points, and altered crystalline structures.[1][2] From a biological perspective, N-methylation can enhance resistance to enzymatic degradation, a critical attribute for drug delivery vehicles and long-term implants.[1]

Poly(N-methyl-7-aminoenanthic acid) is a synthetic analogue of a polyamide 7, with the key distinction of a methyl group on each amide nitrogen. This structural modification is expected to yield a polymer with a unique property profile, combining the hydrophobicity of the heptanoic acid backbone with the modified hydrogen bonding capacity of the N-methylated amide. This guide provides the necessary protocols to empower researchers to explore the synthesis and potential applications of this promising biomaterial.

Monomer Synthesis: From Amino Acid to Lactam

The polymerization of poly(N-methyl-7-aminoenanthic acid) is most effectively achieved through the ring-opening polymerization of its corresponding cyclic monomer, N-methyl-aza-8-octanone. This eight-membered lactam is synthesized from N-methyl-7-aminoenanthic acid via an intramolecular cyclization-condensation reaction.

Rationale for Monomer Synthesis

Direct polycondensation of N-methyl-7-aminoenanthic acid is often challenging and can lead to low molecular weight polymers due to difficulties in achieving high conversion rates and the potential for side reactions. In contrast, ring-opening polymerization of the corresponding lactam is a more controlled process, allowing for the synthesis of high molecular weight polymers with narrower molecular weight distributions.[3] The driving force for this polymerization is the relief of ring strain in the cyclic monomer.[4]

Experimental Protocol: Synthesis of N-methyl-aza-8-octanone

Materials:

  • N-methyl-7-aminoenanthic acid

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve N-methyl-7-aminoenanthic acid in anhydrous toluene (e.g., 0.1 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%).

  • Azeotropic Distillation: Heat the reaction mixture to reflux. The water formed during the intramolecular condensation will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the toluene solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude N-methyl-aza-8-octanone by vacuum distillation to obtain the pure monomer.

Characterization of Monomer: The successful synthesis of N-methyl-aza-8-octanone can be confirmed by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry.

Polymerization Methodologies

The ring-opening polymerization of N-methyl-aza-8-octanone can be initiated through either anionic or cationic mechanisms. The choice of method will influence the polymerization kinetics, the degree of control over the polymer architecture, and the nature of the end-groups.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is a widely employed method for the polymerization of lactams.[5] It typically involves a strong base as an initiator and an N-acyl lactam as a co-initiator or activator.

Mechanistic Insight

The polymerization proceeds via a nucleophilic attack of a lactam anion on the carbonyl carbon of the activated monomer (N-acyl lactam). The N-methyl group, being electron-donating, may slightly decrease the acidity of the N-H proton (if any were present) but more importantly, it will influence the reactivity of the propagating species. The absence of an N-H proton in N-methyl-aza-8-octanone means that initiation must proceed by direct nucleophilic attack of a strong base on the carbonyl group, or by using an N-acyllactam activator.

Experimental Protocol: Anionic ROP

Materials:

  • N-methyl-aza-8-octanone (rigorously dried)

  • Anhydrous toluene or other suitable aprotic solvent (e.g., THF, DMF)

  • Strong base initiator (e.g., sodium hydride (NaH), potassium tert-butoxide, or an organometallic initiator like n-butyllithium)

  • Co-initiator/Activator (e.g., N-acetyl-N-methyl-aza-8-octanone or another N-acyl lactam)

  • Schlenk line and inert atmosphere (Nitrogen or Argon)

  • Methanol (for termination)

  • Diethyl ether or hexane (for precipitation)

Procedure:

  • Monomer and Solvent Preparation: Rigorously dry the N-methyl-aza-8-octanone monomer and the solvent. Any trace of water will terminate the anionic polymerization.

  • Reaction Setup: Assemble the reaction glassware (e.g., a Schlenk flask) and dry it thoroughly under vacuum while heating. Allow it to cool under an inert atmosphere.

  • Initiation:

    • Dissolve the monomer in the anhydrous solvent in the reaction flask under an inert atmosphere.

    • Add the co-initiator (e.g., 1-5 mol% relative to the monomer).

    • Carefully add the strong base initiator (e.g., a stoichiometric equivalent to the co-initiator or in catalytic amounts) at a controlled temperature (e.g., 0 °C or room temperature).

  • Polymerization: Heat the reaction mixture to the desired polymerization temperature (e.g., 60-100 °C). The optimal temperature will need to be determined empirically.

  • Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR. An increase in the viscosity of the reaction mixture is also an indicator of polymerization.

  • Termination: Once the desired conversion is reached, terminate the polymerization by adding a proton source, such as methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like cold diethyl ether or hexane. Filter the precipitated polymer and dry it under vacuum.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is a particularly suitable method for the polymerization of N-substituted lactams.[4] This is because the N-substituent can stabilize the propagating cationic species.

Mechanistic Insight

The polymerization is initiated by a protonic acid or a Lewis acid, which activates the monomer by protonating or coordinating to the carbonyl oxygen. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another monomer molecule. The propagating species is a cyclic iminium ion.

Experimental Protocol: Cationic ROP

Materials:

  • N-methyl-aza-8-octanone (dried)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Cationic initiator (e.g., a strong protonic acid like trifluoromethanesulfonic acid (TfOH), or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂))

  • Inert atmosphere (Nitrogen or Argon)

  • Terminating agent (e.g., water, methanol, or an amine solution)

  • Diethyl ether or hexane (for precipitation)

Procedure:

  • Monomer and Solvent Preparation: Ensure the monomer and solvent are dry, although CROP can sometimes be more tolerant to trace amounts of water than AROP.

  • Reaction Setup: Set up the reaction in a dry flask under an inert atmosphere.

  • Initiation: Dissolve the monomer in the anhydrous solvent and cool the solution (e.g., to 0 °C). Add the cationic initiator dropwise.

  • Polymerization: Allow the reaction to warm to the desired polymerization temperature (e.g., room temperature or slightly elevated).

  • Monitoring: Monitor the reaction progress by analyzing monomer conversion via GC or ¹H NMR.

  • Termination: Terminate the polymerization by adding a nucleophilic quenching agent like water, methanol, or an amine solution.

  • Purification: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Polymer Characterization

Thorough characterization of the synthesized poly(N-methyl-7-aminoenanthic acid) is essential to determine its molecular weight, molecular weight distribution, and chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Can be used to confirm the structure of the repeating unit and to determine the number-average molecular weight (Mₙ) by end-group analysis if the initiator fragment is known and has distinct signals. Key signals to expect for the polymer would include the N-methyl protons and the various methylene protons of the polymer backbone.[1]

  • ¹³C NMR: Provides detailed information about the carbon skeleton of the polymer, confirming the successful ring-opening and the formation of the polyamide structure.[6]

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography - SEC) is a powerful technique for determining the molecular weight (Mₙ and Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer.[7] A narrow PDI (close to 1) is indicative of a controlled or "living" polymerization.

Typical GPC Conditions for N-Substituted Polyamides:

  • Mobile Phase: A suitable solvent in which the polymer is soluble, such as N,N-dimethylformamide (DMF) or hexafluoroisopropanol (HFIP), often with the addition of a salt (e.g., LiBr) to suppress aggregation.

  • Columns: Polystyrene-divinylbenzene (PS-DVB) columns are commonly used.

  • Calibration: Polystyrene or poly(methyl methacrylate) standards are typically used for calibration.

Data Summary and Visualization

Table 1: Hypothetical Polymerization Conditions and Expected Outcomes
ParameterAnionic ROPCationic ROP
Initiator NaH / N-acyl lactamTrifluoromethanesulfonic acid
Solvent Anhydrous TolueneAnhydrous Dichloromethane
Temperature 80 °CRoom Temperature
Monomer:Initiator 100:1100:1
Expected Mₙ ( g/mol ) ~12,700~12,700
Expected PDI < 1.3< 1.5

Note: These are hypothetical values and will need to be optimized experimentally.

Diagrams

Monomer_Synthesis AminoAcid N-methyl-7-aminoenanthic acid Reaction Intramolecular Cyclization AminoAcid->Reaction Toluene, H⁺ cat. Reflux Lactam N-methyl-aza-8-octanone (Monomer) Reaction->Lactam Water H₂O (removed) Reaction->Water

Caption: Synthesis of N-methyl-aza-8-octanone monomer.

Polymerization_Workflow cluster_AROP Anionic Ring-Opening Polymerization cluster_CROP Cationic Ring-Opening Polymerization AROP_Monomer N-methyl-aza-8-octanone AROP_Initiation Initiation (Strong Base + Activator) AROP_Monomer->AROP_Initiation AROP_Polymerization Polymerization AROP_Initiation->AROP_Polymerization AROP_Termination Termination (e.g., Methanol) AROP_Polymerization->AROP_Termination AROP_Polymer Poly(N-methyl-7-aminoenanthic acid) AROP_Termination->AROP_Polymer Purification Purification (Precipitation) AROP_Polymer->Purification CROP_Monomer N-methyl-aza-8-octanone CROP_Initiation Initiation (Protic or Lewis Acid) CROP_Monomer->CROP_Initiation CROP_Polymerization Polymerization CROP_Initiation->CROP_Polymerization CROP_Termination Termination (e.g., Water) CROP_Polymerization->CROP_Termination CROP_Polymer Poly(N-methyl-7-aminoenanthic acid) CROP_Termination->CROP_Polymer CROP_Polymer->Purification Characterization Characterization (NMR, GPC) Purification->Characterization

Sources

Application

Preparation of 7-(Methylamino)heptanoic acid esters

Application Note: Strategic Synthesis of 7-(Methylamino)heptanoic Acid Esters Abstract & Scope This technical guide details the preparation of 7-(methylamino)heptanoic acid ethyl ester , a critical bifunctional linker us...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 7-(Methylamino)heptanoic Acid Esters

Abstract & Scope

This technical guide details the preparation of 7-(methylamino)heptanoic acid ethyl ester , a critical bifunctional linker used in the development of PROTACs (Proteolysis Targeting Chimeras), lipid nanoparticles (LNPs), and modified peptide therapeutics.

Unlike standard


-amino acids, the 

-methylated secondary amine moiety presents unique synthetic challenges, primarily the risk of over-alkylation (quaternization) or cyclization. This guide presents two distinct, field-validated protocols:
  • Route A (Nucleophilic Substitution): A direct displacement method using 7-bromoheptanoate, optimized for cost-efficiency and scale.[1]

  • Route B (Reductive Alkylation): A high-precision modification of 7-aminoheptanoate using sodium triacetoxyborohydride, optimized for late-stage functionalization and high purity.[1]

Strategic Analysis of Synthetic Routes

The synthesis of secondary amines on a linear aliphatic chain requires balancing reactivity with selectivity.[1] The following decision matrix explains the causality behind the protocol selection.

Comparative Pathway Analysis

SynthesisPathways Start_Br Precursor A: Ethyl 7-bromoheptanoate Process_A Nucleophilic Substitution (Excess MeNH₂) Start_Br->Process_A Route A Start_NH2 Precursor B: Ethyl 7-aminoheptanoate Process_B Reductive Alkylation (HCHO + STAB) Start_NH2->Process_B Route B Intermediate Risk: Dialkylation Process_A->Intermediate Side Reaction Target Target: 7-(Methylamino)heptanoic Acid Ethyl Ester Process_A->Target High Yield (If optimized) Process_B->Target High Specificity

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability.

FeatureRoute A: Nucleophilic SubstitutionRoute B: Reductive Alkylation
Starting Material Ethyl 7-bromoheptanoateEthyl 7-aminoheptanoate (HCl salt)
Key Reagent Methylamine (2M in THF/MeOH)Formaldehyde (37%) + NaBH(OAc)₃
Primary Risk Formation of tertiary amine (

-dimethyl)
Over-reduction (rare with STAB)
Scalability High (Industrial preferred)Medium (Lab/Pharma preferred)
Purification Acid-Base ExtractionSilica Chromatography

Protocol A: Nucleophilic Substitution (Direct Displacement)

Best for: Large-scale preparation where starting materials must be inexpensive.[1] Mechanism:


 attack of methylamine on the alkyl bromide.[1]
Materials
  • Substrate: Ethyl 7-bromoheptanoate (CAS: 29823-18-5).[1]

  • Reagent: Methylamine (2.0 M solution in THF).[1] Note: Do not use neat liquid methylamine in standard glassware due to volatility.[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Base: Potassium Carbonate (

    
    ) - optional, to scavenge HBr.
    
Experimental Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).[1]
    
  • Reagent Addition (The "Inverse Addition" Technique):

    • Critical Step: To prevent dialkylation (formation of the tertiary amine), the alkyl halide must be added to a large excess of the amine.

    • Charge the flask with Methylamine in THF (10 equivalents) .[1] Cool to 0°C.[1]

    • Dissolve Ethyl 7-bromoheptanoate (1.0 eq) in minimal THF.

  • Reaction:

    • Add the bromide solution dropwise to the amine solution over 30 minutes at 0°C.

    • Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM + 1%

      
      ).[1] Stain with Ninhydrin (secondary amines turn faint purple/brown).[1]
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove THF and excess methylamine.[1] Caution: Trap the volatile methylamine in a dilute HCl trap.

    • Resuspend the residue in Diethyl Ether (

      
      ) and water.[1]
      
    • Acid-Base Purification (Self-Validating Step):

      • Extract the organic layer with 1M HCl (3x).[1] The product moves to the aqueous phase (protonated).[1] Neutral impurities (unreacted bromide) stay in the ether.[1]

      • Basify the combined aqueous extracts to pH >12 using 4M NaOH (cool in an ice bath).

      • Extract the turbid aqueous layer with Dichloromethane (DCM) (3x).[1]

  • Isolation: Dry the DCM layer over

    
    , filter, and concentrate in vacuo to yield the crude oil.
    

Protocol B: Reductive Alkylation (The "Clean" Route)

Best for: Late-stage functionalization or when 7-aminoheptanoic acid derivatives are already in hand.[1] Mechanism: Formation of an imine/iminium ion followed by selective hydride reduction.

Materials
  • Substrate: Ethyl 7-aminoheptanoate hydrochloride (CAS: 29840-65-1).[1][2]

  • Reagent: Formaldehyde (37% aq. solution) or Paraformaldehyde.[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) -

    
    .[1] Note: STAB is preferred over 
    
    
    
    due to lower toxicity and better selectivity for aldehydes over ketones/esters.[1]
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Experimental Procedure
  • Free Basing (Optional but Recommended):

    • If starting with the HCl salt, partition between DCM and saturated

      
      . Dry the organic layer to obtain the free amine.[1]
      
  • Imine Formation:

    • In a 100 mL flask, dissolve Ethyl 7-aminoheptanoate (1.0 eq) in DCE (0.1 M concentration).

    • Add Formaldehyde (1.1 eq) .

    • Expert Tip: Add Acetic Acid (1.0 eq) to catalyze imine formation.[1] Stir for 30 minutes at RT.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 eq) portion-wise.

    • Allow to warm to RT and stir for 4–6 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[1] Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography is usually required.[1]

    • Stationary Phase: Silica Gel.[1]

    • Eluent: Gradient of DCM:MeOH (95:5 to 90:10) containing 1% Triethylamine (

      
      ) to prevent tailing.[1]
      

Quality Control & Validation

Verify the identity of the product using the following expected data points.

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl₃)

2.45 ppm (s, 3H)

-Methyl group (singlet confirms mono-methylation).[1]
1H NMR (CDCl₃)

4.12 ppm (q, 2H)
Ethyl ester (

).
1H NMR (CDCl₃)

2.60 ppm (t, 2H)

-methylene to Nitrogen (

).[1]
MS (ESI+)

Molecular ion peak.[1]
TLC

(10% MeOH/DCM)
Distinct from starting amine (

).[1]

Critical Check: If a singlet appears at


 2.2–2.3 ppm with an integration of 6H, you have formed the dimethyl (tertiary) impurity.

Safety & Handling

  • Methylamine: Extremely volatile and toxic.[1] All reactions involving methylamine must be performed in a well-ventilated fume hood.[1]

  • 7-Bromoheptanoic Acid Esters: Corrosive and lachrymators.[1] Wear butyl rubber gloves.[1]

  • STAB: Evolves hydrogen gas upon quenching; ensure adequate venting.

References

  • Nucleophilic Substitution Dynamics

    • Source: LibreTexts Chemistry.[1] "Nucleophilic Substitution Reactions of Amines."

    • URL:[Link]

  • Reductive Amination Protocols (STAB Method)

    • Source: Organic Chemistry Portal.[1] "Reductive Amination - Synthesis of Amines."[1][3][4][5][6]

    • URL:[Link][1]

  • Properties of 7-Aminoheptanoic Acid Ethyl Ester (Precursor)

    • Source: ChemSrc CAS Database (CAS#: 29840-65-1).[1][2]

    • URL:[Link][1]

  • General Synthesis of Omega-Amino Esters

    • Source: Patent CN103319358B (Preparation method of 7-amino heptanoic acid).[1]

    • URL

Sources

Method

Reductive amination methods for omega-amino acid synthesis

Application Note: Reductive Amination Strategies for Omega-Amino Acid Synthesis Abstract The synthesis of -amino acids (e.g., GABA, 5-aminovaleric acid, 6-aminocaproic acid) via reductive amination presents a unique chem...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Strategies for Omega-Amino Acid Synthesis

Abstract

The synthesis of


-amino acids (e.g., GABA, 5-aminovaleric acid, 6-aminocaproic acid) via reductive amination presents a unique chemoselectivity challenge: the "Lactamization Trap." In standard chemical environments, the newly formed amine terminus frequently attacks the pendant carboxylic acid, resulting in rapid cyclization to lactams (e.g., pyrrolidones, caprolactams). This guide details two distinct protocols to navigate this challenge: a Biocatalytic Route  using Amine Dehydrogenases (AmDH) to selectively access open-chain amino acids, and a Catalytic Hydrogenation Route  optimized for industrial precursors.

Introduction: The "Lactamization Trap"

In the reductive amination of keto-acids or aldehyde-acids, the thermodynamic equilibrium heavily favors cyclization when the carbon chain length allows for 5-, 6-, or 7-membered rings.

  • The Challenge: Standard metal-catalyzed hydrogenation (e.g., Pd/C,

    
    ) often yields the lactam as the major product.
    
  • The Solution:

    • Biocatalytic:[1][2][3][4][5] Operates at basic pH (8.0–9.5) where the carboxylate is deprotonated (

      
      ), electrostatically repelling the amine and preventing cyclization.
      
    • Chemical:[2][3][4][5][6][7][8][9] Requires specific protecting groups or subsequent hydrolysis steps if the open chain is desired.

Mechanism & Pathway Analysis

LactamTrap Substrate Keto-Acid Substrate (e.g., Levulinic Acid) Intermediate Imine/Hemiaminal Intermediate Substrate->Intermediate + NH3 / Amine Product_Open Omega-Amino Acid (Open Chain) Intermediate->Product_Open Reduction (H-) (Biocatalysis favors this) Product_Lactam Lactam (Cyclized Side-Product) Intermediate->Product_Lactam Direct Reductive Cyclization (Chemical) Product_Open->Product_Lactam Spontaneous Cyclization (Acidic/Neutral pH)

Figure 1: The bifurcation of reductive amination pathways. Biocatalysis stabilizes the 'Green' path via pH control and enzyme specificity.

Protocol A: Biocatalytic Synthesis (Amine Dehydrogenase)

Application: Synthesis of chiral and achiral


-amino acids (e.g., 4-aminopentanoic acid) with high enantiopurity (>99% ee) and zero lactam formation.

Expert Insight: Amine Dehydrogenases (AmDH) are superior to Transaminases (TA) for this specific application because AmDHs use free ammonia (


) as the nitrogen source, whereas TAs require a sacrificial amine donor (like alanine) which complicates downstream purification.
Materials
  • Enzyme: Engineered Amine Dehydrogenase (e.g., PmAmDH mutants for aliphatic substrates).

  • Cofactor Recycling System: Glucose Dehydrogenase (GDH-105) + D-Glucose.

  • Buffer: Ammonium Formate (

    
    ), 2 M stock, pH 9.0.
    
  • Substrate: Levulinic Acid (or target keto-acid).[5][8]

  • Cofactor:

    
     (free acid).
    
Step-by-Step Workflow
  • Buffer Preparation (Critical):

    • Prepare a 2.0 M Ammonium Formate buffer. Adjust pH to 9.0 using

      
      .
      
    • Why: The high concentration of ammonium serves as both the buffer and the nitrogen source. pH 9.0 ensures the substrate carboxylic acid is ionized (

      
      ), preventing lactamization.
      
  • Reaction Assembly (10 mL Scale):

    • In a reaction vessel, combine:

      • Substrate: Levulinic Acid (final conc. 50 mM).

      • Cofactor:

        
         (final conc. 1 mM).
        
      • Recycling Substrate: D-Glucose (final conc. 60 mM, 1.2 eq).

      • Recycling Enzyme: GDH (50 U).

      • Main Enzyme: AmDH (lyophilized powder or lysate, ~10 mg/mL loading).

    • Fill to volume with Ammonium Formate buffer (pH 9.0).

  • Incubation:

    • Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

    • Note: Do not seal tightly; allow minor venting if carbonate byproducts build up, though AmDH/GDH usually produces gluconic acid (non-gaseous).

  • Reaction Quench & Analysis:

    • Quench a 100 µL aliquot with 100 µL Acetonitrile or 10% HCl.

    • Derivatization: For HPLC analysis, derivatize with FDLA (Marfey’s reagent) or OPA to detect the primary amine.

    • Validation: The open-chain amino acid will elute significantly earlier than the lactam on C18 columns due to the zwitterionic nature.

Biocatalytic Cycle Diagram

BioCycle Enzyme Amine Dehydrogenase (AmDH) Product Amino Acid (C-NH2) Enzyme->Product Reductive Amination NAD NAD+ Enzyme->NAD Substrate Keto-Acid (C=O) Substrate->Enzyme Binding NADH NADH NADH->Enzyme Hydride Transfer Recycle Glucose Dehydrogenase (GDH) NAD->Recycle Recycling Recycle->NADH Glucose -> Gluconolactone

Figure 2: Dual-enzyme cascade for atom-efficient reductive amination.

Protocol B: Heterogeneous Catalytic Hydrogenation

Application: High-throughput synthesis where lactam formation is acceptable or desired, or for longer chain substrates (C8+) where cyclization is kinetically slower.

Expert Insight: Using Ruthenium (Ru) or Nickel (Ni) on support often provides better chemo-selectivity for the carbonyl over the carboxylic acid compared to Palladium (Pd), which can be too aggressive.

Materials
  • Catalyst: 5% Ru/C or Raney Nickel.

  • Hydrogen Source:

    
     gas (High Pressure).
    
  • Solvent: Aqueous Ammonia (25%) or Methanolic Ammonia (7 M).

  • Substrate: 6-Oxocaproic acid (Adipic semialdehyde) or Levulinic Acid.

Step-by-Step Workflow
  • Reactor Loading:

    • Load a high-pressure autoclave (e.g., Parr reactor) with the substrate (0.5 M).

    • Add solvent: Methanolic Ammonia is preferred to suppress lactamization via mass action (Le Chatelier’s principle).

    • Add Catalyst: 5 mol% loading relative to substrate.

  • Pressurization:

    • Purge with

      
       (3x) to remove oxygen.
      
    • Pressurize with

      
       to 30–50 bar .
      
    • Safety: Ensure reactor is rated for hydrogen service.

  • Reaction:

    • Heat to 80–120°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

    • Run for 4–12 hours.

  • Work-up:

    • Cool to room temperature and vent

      
      .
      
    • Filter catalyst over Celite (Caution: Raney Ni is pyrophoric; keep wet).

    • Concentrate filtrate.

    • Hydrolysis Step (If Lactam is formed): If the product is the lactam (pyrrolidone), reflux in 6 M HCl for 4 hours to ring-open to the hydrochloride salt of the

      
      -amino acid.
      

Comparative Data & Troubleshooting

ParameterBiocatalytic (AmDH)Chemical (

/ Metal)
Selectivity (Chem) 100% Amine (Open Chain)Mix of Amine/Lactam
Stereoselectivity >99% ee (if chiral)Racemic (unless chiral cat.)[2]
Conditions 30°C, pH 9.0, Ambient P80-120°C, 50 bar

Substrate Conc. Low to Med (50-100 mM)High (>500 mM)
Scalability Batch / Flow (Enzyme cost)Bulk Industrial

Troubleshooting Guide:

  • Low Conversion (Bio): Check pH.[3] If pH drops below 8.0, AmDH activity plummets. Re-adjust with ammonia.

  • Lactam Contamination (Chem): Increase ammonia concentration in the solvent. The equilibrium

    
     helps, but hydrolysis is usually required.
    

References

  • Biocatalytic Reductive Amination (AmDH)

    • Ducrot, L., et al. "Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols."[3] Frontiers in Catalysis, 2021.[3]

  • Levulinic Acid to Unnatural Amino Acids

    • Chen, X., et al.

      
      -Amino Acid Using an Engineered Amine Dehydrogenase." ACS Sustainable Chemistry & Engineering, 2020.[5]
      
  • Chemical Catalytic Routes (Levulinic Acid)

    • Deng, J., et al. "Simultaneous production of 5-aminovaleric acid and 5-methyl-2-pyrrolidone from levulinic acid." Green Chemistry, 2018.
  • General Review on Reductive Amination

    • Afanasyev, O. I., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 2019.

Sources

Application

Application Notes and Protocols for Incorporating 7-(Methylamino)heptanoic Acid into Advanced Drug Delivery Systems

Introduction: Unlocking the Therapeutic Potential of 7-(Methylamino)heptanoic Acid 7-(Methylamino)heptanoic acid, a synthetically derived amino acid, presents a compelling scaffold for novel therapeutic development. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of 7-(Methylamino)heptanoic Acid

7-(Methylamino)heptanoic acid, a synthetically derived amino acid, presents a compelling scaffold for novel therapeutic development. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, offers versatile handles for conjugation and derivatization. This unique structure allows for its potential application as a therapeutic agent itself or as a linker to enhance the pharmacokinetic profile of other active pharmaceutical ingredients (APIs). However, its effective delivery to the target site of action remains a critical challenge. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of 7-(Methylamino)heptanoic acid into three distinct and widely utilized drug delivery platforms: liposomes, polymeric nanoparticles, and hydrogels.

The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying scientific principles that govern each step. By understanding the "why" behind the "how," researchers can rationally design and optimize drug delivery systems tailored to their specific therapeutic goals.

Physicochemical Properties of 7-(Methylamino)heptanoic Acid (Estimated)

PropertyEstimated ValueRationale and Implications for Drug Delivery
Molecular Weight ~159.23 g/mol A relatively small molecule, facilitating encapsulation and diffusion through biological barriers.
Solubility Soluble in waterThe presence of the amino and carboxylic acid groups imparts hydrophilicity, suggesting it will be encapsulated in the aqueous core of liposomes or within the hydrophilic domains of polymeric matrices.
pKa (Carboxylic Acid) ~4.5 - 5.0At physiological pH (~7.4), the carboxylic acid will be deprotonated (negatively charged), influencing interactions with charged polymers and lipids.
pKa (Secondary Amine) ~10.0 - 10.5At physiological pH, the secondary amine will be protonated (positively charged), making the molecule zwitterionic. This charge can be leveraged for electrostatic interactions during formulation.
LogP (Octanol/Water) < 1The low LogP value indicates hydrophilicity, reinforcing its suitability for encapsulation in aqueous compartments.

Proposed Synthesis of 7-(Methylamino)heptanoic Acid

A plausible synthetic route to obtain 7-(Methylamino)heptanoic acid for research purposes can be adapted from established methods for the synthesis of 7-aminoheptanoic acid.[4] One common approach involves the use of 6-bromohexanoic acid as a starting material.

SynthesisWorkflow A 6-Bromohexanoic acid C Nucleophilic Substitution A->C B Methylamine (excess) B->C D 7-(Methylamino)heptanoic acid C->D Formation of C-N bond E Purification (e.g., Crystallization, Chromatography) D->E

Caption: Proposed synthesis of 7-(Methylamino)heptanoic acid.

I. Liposomal Encapsulation of 7-(Methylamino)heptanoic Acid

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them an attractive drug delivery vehicle.[5] For the hydrophilic 7-(Methylamino)heptanoic acid, encapsulation within the aqueous core is the most suitable strategy. The thin-film hydration method is a robust and widely used technique for preparing liposomes.[5][6][7][8]

Principle of the Method

The thin-film hydration technique involves dissolving lipids in an organic solvent, which is then evaporated to form a thin lipid film on the inner surface of a round-bottom flask.[6][7][8] Subsequent hydration of this film with an aqueous solution containing the drug (in this case, 7-(Methylamino)heptanoic acid) leads to the self-assembly of lipids into multilamellar vesicles (MLVs).[6][7] The size of these vesicles can then be homogenized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through extrusion or sonication.

Experimental Protocol: Thin-Film Hydration

LiposomeProtocol cluster_prep Preparation cluster_encap Encapsulation cluster_process Processing & Purification A 1. Dissolve Lipids in Organic Solvent B 2. Form Thin Lipid Film via Rotary Evaporation A->B C 3. Dry Film Under Vacuum B->C E 5. Hydrate Lipid Film with Drug Solution C->E D 4. Prepare Aqueous Solution of 7-(Methylamino)heptanoic acid D->E F 6. Size Reduction (Extrusion/Sonication) E->F G 7. Remove Unencapsulated Drug (Dialysis/Size Exclusion Chromatography) F->G

Caption: Workflow for liposomal encapsulation.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • 7-(Methylamino)heptanoic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dialysis tubing (e.g., 10-14 kDa MWCO)

Step-by-Step Methodology:

  • Lipid Solution Preparation: Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in the organic solvent in a round-bottom flask. The choice of lipid composition can be varied to modulate membrane fluidity and stability.

  • Thin Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature to evaporate the organic solvent, leaving a thin, uniform lipid film on the flask's inner surface.

  • Film Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent. This step is critical to prevent solvent-induced toxicity and instability of the liposomes.

  • Aqueous Drug Solution: Prepare a solution of 7-(Methylamino)heptanoic acid in PBS (pH 7.4) at the desired concentration.

  • Hydration: Add the aqueous drug solution to the flask containing the lipid film. Hydrate the film by gentle rotation at a temperature above the lipid transition temperature for approximately 1 hour. This will result in the formation of MLVs.

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11-21 times) to ensure a narrow size distribution.

  • Purification: Remove unencapsulated 7-(Methylamino)heptanoic acid by dialyzing the liposome suspension against a large volume of PBS at 4°C with several buffer changes.

II. Incorporation into Polymeric Nanoparticles

Polymeric nanoparticles offer a versatile platform for drug delivery due to their stability, controlled release properties, and the ability to be functionalized for targeted delivery.[9] Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for nanoparticle formulation.[9][10] For a water-soluble molecule like 7-(Methylamino)heptanoic acid, the double emulsion-solvent evaporation method is a suitable encapsulation technique.[11]

Principle of the Method

The double emulsion-solvent evaporation method involves the formation of a water-in-oil-in-water (w/o/w) double emulsion.[11] An aqueous solution of the drug is first emulsified in an organic solution of the polymer to form a primary water-in-oil (w/o) emulsion. This primary emulsion is then dispersed in a larger volume of an aqueous solution containing a surfactant to form the w/o/w double emulsion. Finally, the organic solvent is evaporated, leading to the precipitation of the polymer and the formation of solid nanoparticles with the drug encapsulated within the internal aqueous phase.

Experimental Protocol: Double Emulsion-Solvent Evaporation

NanoparticleProtocol cluster_prep Emulsion Formation cluster_process Nanoparticle Formation & Purification A 1. Prepare Aqueous Drug Solution (Inner Aqueous Phase) C 3. Form Primary w/o Emulsion (Sonication) A->C B 2. Prepare Polymer Solution (Oil Phase) B->C E 5. Form w/o/w Double Emulsion (Sonication) C->E D 4. Prepare Outer Aqueous Phase with Surfactant D->E F 6. Solvent Evaporation E->F G 7. Nanoparticle Collection (Centrifugation) F->G H 8. Washing and Lyophilization G->H

Caption: Workflow for polymeric nanoparticle encapsulation.

Materials:

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • 7-(Methylamino)heptanoic acid

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Step-by-Step Methodology:

  • Inner Aqueous Phase: Dissolve 7-(Methylamino)heptanoic acid in deionized water at the desired concentration.

  • Oil Phase: Dissolve PLGA in DCM.

  • Primary Emulsion: Add the inner aqueous phase to the oil phase and emulsify using a probe sonicator to form a stable w/o emulsion. The sonication parameters (power and time) will influence the size of the internal water droplets and, consequently, the final nanoparticle size and encapsulation efficiency.

  • Outer Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Double Emulsion: Add the primary w/o emulsion to the outer aqueous phase and sonicate again to form the w/o/w double emulsion.

  • Solvent Evaporation: Transfer the double emulsion to a larger beaker and stir for several hours at room temperature to allow the DCM to evaporate. This leads to the precipitation of PLGA and the formation of nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation.

  • Washing and Storage: Wash the nanoparticle pellet several times with deionized water to remove residual PVA and unencapsulated drug. The final nanoparticle suspension can be lyophilized for long-term storage.

III. Formulation into Amino Acid-Based Hydrogels

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. Their porous structure and biocompatibility make them excellent candidates for controlled drug delivery.[12] Chitosan, a natural polysaccharide, is a commonly used polymer for hydrogel formation due to its biocompatibility, biodegradability, and mucoadhesive properties.[13][14][15][16][17]

Principle of the Method

Chitosan hydrogels can be formed through chemical cross-linking. In this protocol, glutaraldehyde is used as a cross-linking agent, which reacts with the primary amine groups of chitosan to form a stable, three-dimensional network.[15] 7-(Methylamino)heptanoic acid can be loaded into the hydrogel by dissolving it in the chitosan solution before the cross-linking reaction. The drug is then physically entrapped within the hydrogel matrix and is released through diffusion.

Experimental Protocol: Chemical Cross-linking of Chitosan

HydrogelProtocol cluster_prep Preparation cluster_gelation Gelation cluster_process Purification A 1. Prepare Chitosan Solution in Acetic Acid B 2. Dissolve 7-(Methylamino)heptanoic acid in Chitosan Solution A->B C 3. Add Glutaraldehyde Cross-linker B->C D 4. Allow Gelation to Occur C->D E 5. Wash Hydrogel to Remove Unreacted Reagents D->E

Caption: Workflow for hydrogel formulation.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Glutaraldehyde solution (e.g., 25% in water)

  • 7-(Methylamino)heptanoic acid

  • Deionized water

Step-by-Step Methodology:

  • Chitosan Solution: Prepare a chitosan solution (e.g., 2% w/v) by dissolving chitosan powder in an aqueous solution of acetic acid (e.g., 1% v/v) with continuous stirring until a homogenous solution is obtained.

  • Drug Loading: Dissolve the desired amount of 7-(Methylamino)heptanoic acid in the chitosan solution.

  • Cross-linking: Add the glutaraldehyde solution dropwise to the chitosan-drug solution while stirring. The amount of glutaraldehyde will determine the cross-linking density and, consequently, the mechanical properties and release rate of the hydrogel.

  • Gelation: Pour the mixture into a mold and allow it to stand at room temperature for the gel to form. The gelation time will depend on the concentrations of chitosan and glutaraldehyde.

  • Washing: Immerse the resulting hydrogel in a large volume of deionized water for an extended period, with several water changes, to remove unreacted glutaraldehyde and acetic acid.

IV. Characterization of Drug Delivery Systems

Thorough characterization of the formulated drug delivery systems is essential to ensure their quality, efficacy, and safety. The following are key characterization techniques:

A. Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to determine the mean hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposomes and nanoparticles. Zeta potential measurements provide information about the surface charge of the particles, which is a critical parameter for predicting their stability in suspension and their interaction with biological membranes.

B. Encapsulation Efficiency and Drug Loading

The amount of 7-(Methylamino)heptanoic acid successfully encapsulated or loaded into the delivery system needs to be quantified.

Protocol: Determination of Encapsulation Efficiency

  • Separation of Free Drug: Separate the formulated drug delivery system from the unencapsulated drug. For liposomes and nanoparticles, this can be achieved by ultracentrifugation or size exclusion chromatography. For hydrogels, a known weight of the swollen hydrogel can be immersed in a specific volume of release medium, and the amount of drug released until equilibrium is reached can be measured.

  • Quantification of Encapsulated Drug:

    • Liposomes and Nanoparticles: Disrupt the lipid or polymer matrix using a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated drug.

    • Hydrogels: The total amount of drug loaded can be determined by subtracting the amount of unencapsulated drug in the washing solutions from the initial amount of drug added.

  • Quantification of 7-(Methylamino)heptanoic acid: The concentration of 7-(Methylamino)heptanoic acid in the resulting solutions can be determined using High-Performance Liquid Chromatography (HPLC) with a suitable derivatization agent (e.g., o-phthalaldehyde) for UV or fluorescence detection, as primary and secondary amines often lack a strong chromophore.[18][19][20][21] Alternatively, a UV-Vis spectrophotometric method can be developed if a suitable chromophore is present or can be introduced.[22][23][24]

  • Calculation:

    • Encapsulation Efficiency (%EE) = (Mass of encapsulated drug / Total mass of drug used) x 100

    • Drug Loading (%DL) = (Mass of encapsulated drug / Total mass of the delivery system) x 100

C. In Vitro Drug Release

The release profile of 7-(Methylamino)heptanoic acid from the delivery system is a crucial indicator of its performance.

Protocol: In Vitro Release Study (Dialysis Method)

  • Place a known amount of the drug-loaded formulation into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a known volume of release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of 7-(Methylamino)heptanoic acid in the collected samples using a validated analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time.

D. Spectroscopic Analysis
  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the successful encapsulation of 7-(Methylamino)heptanoic acid by identifying its characteristic peaks in the spectrum of the drug-loaded formulation. It is also a valuable tool for confirming the surface functionalization of nanoparticles or the cross-linking of hydrogels.[12][25][26][27]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, confirming the conjugation of 7-(Methylamino)heptanoic acid to a polymer backbone or its interaction with the lipid bilayer in liposomes.[28][29][30][31][32]

V. Conclusion and Future Directions

The methodologies presented in this guide provide a solid foundation for the successful incorporation of 7-(Methylamino)heptanoic acid into liposomes, polymeric nanoparticles, and hydrogels. The choice of the most appropriate delivery system will depend on the specific therapeutic application, the desired release profile, and the target tissue. Further optimization of the formulation parameters, such as lipid or polymer composition, drug-to-carrier ratio, and processing conditions, will be necessary to achieve the desired product characteristics. The zwitterionic nature of 7-(Methylamino)heptanoic acid at physiological pH can be further exploited for developing pH-responsive delivery systems that trigger drug release in specific microenvironments, such as tumor tissues or intracellular compartments. The secondary amine also provides a reactive site for the attachment of targeting ligands to enhance site-specific delivery. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively harness the potential of these advanced drug delivery systems to unlock the full therapeutic promise of 7-(Methylamino)heptanoic acid.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-(Methylamino)heptanoic Acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 7-(Methylamino)heptanoic acid. This resource is designed for researchers, chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 7-(Methylamino)heptanoic acid. This resource is designed for researchers, chemists, and drug development professionals to address the common challenges associated with the handling and reactivity of this bifunctional molecule. The primary focus of this guide is to provide expert insights and validated protocols for preventing its undesired intramolecular cyclization, a frequent impediment in synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: I'm observing a persistent, low-molecular-weight byproduct in my reactions with 7-(Methylamino)heptanoic acid. What is it and how can I confirm its identity?

A: The most common side reaction involving 7-(Methylamino)heptanoic acid is an intramolecular cyclization to form the eight-membered lactam, N-methyl-azocan-2-one . This reaction is thermodynamically favorable and can be initiated by heat or the presence of activating agents intended for other transformations, such as peptide coupling reagents.

The cyclization involves the nucleophilic secondary amine attacking the electrophilic carboxyl carbon, eliminating a molecule of water. This process is particularly efficient under high-dilution conditions, which favor intramolecular processes over intermolecular ones.

Identity Confirmation:

  • Mass Spectrometry (MS): The lactam will have a molecular weight corresponding to the loss of water (18.015 g/mol ) from the parent amino acid (MW of 7-(Methylamino)heptanoic acid = 159.23 g/mol ; MW of N-methyl-azocan-2-one = 141.21 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, you will observe the disappearance of the broad carboxylic acid proton signal and a shift in the chemical shifts of the methylene protons adjacent to the amine and carbonyl groups.

  • Infrared (IR) Spectroscopy: You will see the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp amide C=O stretch around 1650 cm⁻¹.

G cluster_0 7-(Methylamino)heptanoic acid cluster_1 N-methyl-azocan-2-one mol1 mol2 mol1->mol2 Heat / Activation - H₂O G cluster_0 Pathway A: Modify Acid First cluster_1 Pathway B: Modify Amine First Start 7-(Methylamino) heptanoic acid Protect Protect Amine (Boc) & Protect Acid (Bn Ester) Start->Protect Protected Boc-N(Me)-(CH₂)₆-CO₂Bn Protect->Protected Deprotect_Bn H₂, Pd/C (Deprotect Acid) Protected->Deprotect_Bn Deprotect_Boc_B TFA (Deprotect Amine) Protected->Deprotect_Boc_B React_Acid Couple with R¹-NH₂ (e.g., EDC, HOBt) Deprotect_Bn->React_Acid Deprotect_Boc_A TFA (Deprotect Amine) React_Acid->Deprotect_Boc_A Final_A R¹-NH-CO-(CH₂)₆-NH(Me) Deprotect_Boc_A->Final_A React_Amine Couple with R²-X (e.g., Alkylation) Deprotect_Boc_B->React_Amine Deprotect_Bn_B H₂, Pd/C (Deprotect Acid) React_Amine->Deprotect_Bn_B Final_B HOOC-(CH₂)₆-N(Me)-R² Deprotect_Bn_B->Final_B

Caption: Orthogonal protection strategy for sequential modification.

Q5: I want to synthesize a polyamide. How can I overcome the competing cyclization reaction to improve my polymer yield?

A: You have two primary strategies to form a polyamide from 7-(Methylamino)heptanoic acid while avoiding cyclization.

Strategy 1: Direct Polycondensation with Protection This approach involves protecting the amine functionality, activating the carboxylic acid, and performing a step-growth polymerization. This method is controlled but involves multiple steps.

  • Protect: Protect the secondary amine of 7-(Methylamino)heptanoic acid, for example, with a Cbz group. The Cbz group is chosen here because it is stable to the conditions needed for forming an acid chloride.

  • Activate: Convert the carboxylic acid of the Cbz-protected monomer into a more reactive species, typically an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [1]3. Polymerize: Subject the activated monomer to conditions that remove the protecting group and promote polymerization simultaneously. For the Cbz-protected acid chloride, this can often be achieved via catalytic hydrogenation. The hydrogenolysis will remove the Cbz group, yielding a free amine that can immediately react with the acid chloride of another monomer in a polycondensation reaction. This must be done under carefully controlled conditions to favor polymer chain growth.

Strategy 2: Ring-Opening Polymerization (ROP) This is a powerful and often more efficient alternative. Instead of fighting cyclization, you embrace it.

  • Synthesize Lactam: First, intentionally and efficiently synthesize the N-methyl-azocan-2-one monomer by promoting the intramolecular cyclization of 7-(Methylamino)heptanoic acid (e.g., by heating under high dilution with a mild acid catalyst).

  • Polymerize: Subject the purified lactam to cationic or anionic ring-opening polymerization (ROP). [2][3]This process uses an initiator to open the cyclic amide and propagate a linear polymer chain. ROP often allows for better control over molecular weight and can lead to high-performance polyamide materials. [4][5]

G cluster_0 Strategy 1: Polycondensation cluster_1 Strategy 2: Ring-Opening Polymerization Monomer 7-(Methylamino)heptanoic acid Protect Protect Amine Monomer->Protect Cyclize Cyclize to Lactam Monomer->Cyclize Polyamide Polyamide Activate Activate Acid Protect->Activate Polycondense Polymerize & Deprotect Activate->Polycondense Polycondense->Polyamide Lactam N-methyl- azocan-2-one Cyclize->Lactam ROP Ring-Opening Polymerization ROP->Polyamide Lactam->ROP

Caption: Two primary pathways for polyamide synthesis.

Troubleshooting Guide

Observed ProblemProbable Cause(s)Recommended Solution(s)
Low yield of desired intermolecular coupling product; MS shows a major peak at M-18. Intramolecular cyclization is outcompeting the desired reaction.1. Protect the amine: Use a suitable protecting group (e.g., Boc) before activating the carboxylic acid. 2. Increase Concentration: Run the reaction at a higher concentration to favor intermolecular collisions. 3. Modify Temperature: Lower the reaction temperature to reduce the rate of cyclization.
Protecting group is cleaved during a subsequent reaction step. The chosen protecting group is not stable to the reaction conditions.Consult a protecting group stability chart. Choose a more robust or orthogonal protecting group. For example, if your reaction uses a strong base that cleaves an ester, switch to a Benzyl ester and plan for a final hydrogenolysis step.
Polymerization results in low molecular weight oligomers or primarily the cyclic lactam. For polycondensation, activation or deprotection may be inefficient. For ROP, the initiator or conditions may be suboptimal.1. Polycondensation: Ensure complete conversion to the acid chloride before polymerization. Use high-purity monomer. 2. ROP: Screen different initiators (anionic vs. cationic) and temperatures. Ensure the lactam monomer is rigorously dry and pure.

Detailed Experimental Protocols

Protocol 1: Boc Protection of the Secondary Amine

This protocol describes the protection of the secondary amine of 7-(Methylamino)heptanoic acid using di-tert-butyl dicarbonate.

Materials:

  • 7-(Methylamino)heptanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 7-(Methylamino)heptanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous NaOH (adjust volume for a concentration of ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution while stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with cold 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the Boc-protected product.

Protocol 2: Benzyl Ester (Bn) Protection of the Carboxylic Acid

This protocol details the protection of the carboxylic acid as a benzyl ester.

Materials:

  • 7-(Methylamino)heptanoic acid

  • Benzyl alcohol (large excess, acts as solvent)

  • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

  • Toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Combine 7-(Methylamino)heptanoic acid (1.0 eq), benzyl alcohol (~10 eq), and a catalytic amount of p-TsOH (0.1 eq) in toluene.

  • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Wash the organic solution sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel) to obtain the pure benzyl ester.

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  • Akkilic, N., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts.
  • Keller, M., et al. (1994). Formation of amide bonds without a condensation agent and implications for origin of life. Nature. [Link]

  • Wikipedia. (2024). Polyamide. [Link]

  • The Aquila Digital Community. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. The University of Southern Mississippi. [Link]

  • National Center for Biotechnology Information. (1995). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Unacademy. (n.d.). Carboxyl protecting groups. [Link]

  • Wiley Online Library. (2023). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. Chemistry – An Asian Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. [Link]

  • Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. [Link]

  • Oxford Learning Link. (2015). Appendix 6: Protecting groups. [Link]

  • National Center for Biotechnology Information. (2023). Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2017). Approaches for peptide and protein cyclisation. PubMed Central. [Link]

  • ResearchGate. (2007). Formation of 1-aza-2-silacyclopentanes and unexpected products from the insertion of phenylisocyanate into 2,2-dimethyl-1-(trimethylsilyl). [Link]

  • MDPI. (2017). Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. MDPI. [Link]

  • YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]

  • Royal Society of Chemistry. (2016). Formation of polyoxazoline-silica nanoparticles via the surface-initiated cationic polymerization of 2-methyl-2-oxazoline. Polymer Chemistry. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • ACS Publications. (2023). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2015). (PDF) Polyamide Syntheses. [Link]

  • ACS Publications. (2002). Theoretical Studies of Stereoselectivities of Intramolecular Aldol Cyclizations Catalyzed by Amino Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2020). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • ResearchGate. (2019). (PDF) Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

  • Taylor & Francis Online. (2008). Synthesis and Characterization of Novel Biodegradable Polyamides Containing α-amino Acid. [Link]

  • ResearchGate. (2014). Accelerated living cationic ring-opening polymerization of a methyl ester functionalized 2-oxazoline monomer. [Link]

  • ZORA (Zurich Open Repository and Archive). (1991). N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine — Synthesis and Reactions of a Synthon for an Unknown α-Amino Acid. [Link]

  • Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. [Link]

  • ResearchGate. (2021). Protecting Groups in Peptide Synthesis. [Link]

Sources

Optimization

Technical Support Center: Purification of Zwitterionic N-Methyl Amino Acids

Status: Operational Ticket Focus: Isolation, Desalting, and Purification of Polar Zwitterions Assigned Specialist: Senior Application Scientist Introduction: The "Invisible" Zwitterion Challenge Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Isolation, Desalting, and Purification of Polar Zwitterions Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" Zwitterion Challenge

Welcome to the technical support hub for N-methyl amino acids. You are likely here because your compound is water-soluble, refuses to be extracted into organic solvents, has no UV chromophore, and is currently buried under a mountain of inorganic salt (NaCl, NaCNBH₃, or KCl).

N-methyl amino acids (e.g., N-Me-Ala, Sarcosine) are zwitterionic at neutral pH. Unlike standard amines, they cannot be simply "basified and extracted" because the carboxylate group becomes anionic at high pH, keeping the molecule in the water phase.

This guide prioritizes Ion Exchange (IEX) and HILIC methodologies, as these are the only reliable ways to isolate these molecules without derivatization.

Module 1: The Salt Trap (Desalting & Isolation)

User Issue: "I performed a reductive amination (or hydrolysis), and now I have 5 grams of crude material that is 90% inorganic salt. My product is in the aqueous layer, but I can't get it out."

The Solution: Cation Exchange "Catch-and-Release"

You cannot extract your way out of this. You must use a Strong Cation Exchange (SCX) resin (e.g., Dowex 50W-X8 or Amberlite IR-120 ).

The Mechanism:

  • Acidic Load (pH < 2): The amino acid is fully protonated (

    
    ). It acts as a cation and binds to the sulfonic acid resin. Salts (Na+, K+) bind too, but anions (Cl-, SO4--) flow through.
    
  • Water Wash: Removes non-ionic impurities and anions.

  • Ammonia Elution: High pH deprotonates the ammonium to an amine. The molecule becomes zwitterionic/anionic and is repelled by the resin, eluting in the void volume.

Protocol: Dowex 50W-X8 Desalting
StepActionTechnical Note
1. Prep Swell Dowex 50W-X8 (H+ form) in water.Use ~20 mL wet resin per gram of theoretical amino acid.
2. Load Dissolve crude in minimal 1M HCl. Load onto column.[1][2][3][4]Low pH ensures the amine is protonated (

) to bind to the resin.
3. Wash Flush with 5–10 column volumes (CV) of distilled water.Crucial: Test the eluate with AgNO₃ solution. If it precipitates (AgCl), keep washing until clear. This proves salts are gone.
4. Elute Switch solvent to 1M - 2M NH₄OH (aq) .The resin will change color/translucency as the Ammonia front moves down.
5. Collect Collect fractions. Spot on TLC (see Module 3).Your product usually elutes immediately after the ammonia breakthrough.
6. Finish Lyophilize the ammonia fractions.Result: Free zwitterionic amino acid as a white solid.

Warning: Do not use NaOH to elute. You will just replace one salt (NaCl) with another (Sodium amino acid salt). You must use a volatile base (Ammonia) that can be removed via lyophilization.

Workflow Visualization

IEX_Logic Start Crude Mixture (Amino Acid + Salts) Acidify Acidify to pH 1-2 (Form: R-NH2+-COOH) Start->Acidify Load Load on Dowex 50W (H+ Form) Acidify->Load Wash Wash with Water (Elutes Anions/Neutrals) Load->Wash Salts removed Elute Elute with NH4OH (Form: Zwitterion) Wash->Elute Switch Buffer Finish Lyophilize (Pure Amino Acid) Elute->Finish

Caption: The "Catch-and-Release" mechanism for desalting zwitterions using Strong Cation Exchange.

Module 2: Chromatographic Purification (HPLC/Flash)

User Issue: "I injected my sample onto a C18 column, and it eluted in the void volume (dead time). I can't separate it from impurities."

The Science of Retention

Small zwitterions (like N-Methyl Glycine/Sarcosine) are too polar for standard C18 silica. They prefer the water mobile phase over the hydrophobic stationary phase.

Troubleshooting Guide

Q: Should I use C18?

  • No. Unless your amino acid has a very large hydrophobic side chain (e.g., N-Me-Phenylalanine), C18 will fail.

  • Exception: You can use Ion-Pairing Chromatography . Add 0.1% Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) to your mobile phase. This forms a hydrophobic salt with the amine, allowing it to stick to C18.

Q: What is the preferred method?

  • HILIC (Hydrophilic Interaction Liquid Chromatography). [5][6]

  • Stationary Phase: Amide, Zwitterionic (ZIC-HILIC), or bare Silica.

  • Mobile Phase: High Organic (Acetonitrile)

    
     High Aqueous.
    
    • Start: 90% MeCN / 10% Buffer (10mM Ammonium Formate, pH 3).

    • End: 50% MeCN / 50% Buffer.

  • Why pH 3? It protonates the carboxylate, reducing zwitterionic repulsion and improving peak shape.

Decision Tree: Purification Strategy

Purification_Tree Start Crude N-Methyl Amino Acid SaltCheck Is it heavily salted? Start->SaltCheck Desalt Step 1: Dowex 50W Desalting SaltCheck->Desalt Yes PolarityCheck Check Side Chain Hydrophobicity SaltCheck->PolarityCheck No (or after desalting) PurityCheck Is it pure enough? Desalt->PurityCheck Done Lyophilize & Store PurityCheck->Done Yes PurityCheck->PolarityCheck No C18 Method A: RP-HPLC (C18) + 0.1% TFA/HFBA PolarityCheck->C18 Hydrophobic (Phe, Trp, Tyr) HILIC Method B: HILIC (Amide/Silica Column) PolarityCheck->HILIC Hydrophilic (Gly, Ala, Ser)

Caption: Strategic decision tree for selecting the correct purification modality based on salt content and hydrophobicity.

Module 3: The "Invisible" Product (Detection)

User Issue: "I see nothing on my UV detector at 254nm or 214nm."

N-methyl amino acids lack conjugated pi-systems (unless they have aromatic side chains). The carboxyl carbonyl is a weak chromophore at 210nm and is often obscured by solvent cut-off.

Detection Solutions
MethodSuitabilityNotes
ELSD / CAD Best Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD) detects any non-volatile solid. Ideal for zwitterions.
UV @ 205-210 nm PoorOnly works with phosphate buffers. Acetate/Formate absorb too much here.
Derivatization GoodReact with Fmoc-Cl or Cbz-Cl pre-column. This adds a UV chromophore and makes the molecule lipophilic (easy C18 separation).
TLC Visualization (The "Stain" Problem)

Standard Ninhydrin works best on primary amines (turning purple/blue). N-methyl amino acids are secondary amines.

  • Ninhydrin: Will often produce a Yellow or Reddish-Brown spot, not purple. It requires stronger heating.

  • Dragendorff’s Reagent: Excellent for tertiary and secondary amines. Appears as orange spots on a background.

  • Iodine Chamber: Universal but non-specific. Good for quick checks.

  • Potassium Permanganate (KMnO₄): Good for oxidizable side chains or general organic material (yellow spots on purple).

Module 4: Crystallization (The Final Polish)

User Issue: "I have a gum/oil after lyophilization. How do I get a solid?"

Zwitterions are notoriously hard to crystallize because they hold onto water tightly.

Protocol: Crystallization near Isoelectric Point (pI)

  • Dissolve: Dissolve the gum in the minimum amount of hot water.

  • Add Anti-solvent: Slowly add hot Ethanol or Methanol until the solution turns slightly cloudy.

  • Cool: Let it stand at room temperature, then 4°C.

  • Trick: If it oils out, add a drop of Acetone. Acetone is a strong anti-solvent for zwitterions.

Note on Stability: N-methyl amino acids are prone to diketopiperazine (dimer) formation if heated too long in acidic conditions. Keep drying temperatures < 40°C.

References

  • Bio-Rad Laboratories. (n.d.). AG 50W and AG MP-50 Cation Exchange Resins Instruction Manual. Retrieved from [Link]

  • Agilent Technologies. (2017).[5] Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids. Retrieved from [Link]

  • ResearchGate (Community Q&A). (2020). How to desalt zwitterions? Retrieved from [Link][4]

Sources

Troubleshooting

Technical Support Center: 7-(Methylamino)heptanoic Acid Solubility Guide

Executive Summary: The Zwitterionic Paradox The Core Issue: Users frequently report that 7-(Methylamino)heptanoic acid precipitates or fails to dissolve in Dichloromethane (DCM), despite the molecule possessing a lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Zwitterionic Paradox

The Core Issue: Users frequently report that 7-(Methylamino)heptanoic acid precipitates or fails to dissolve in Dichloromethane (DCM), despite the molecule possessing a lipophilic 7-carbon alkyl chain.[1]

The Scientific Causality: In its neutral state, 7-(Methylamino)heptanoic acid exists as a zwitterion (internal salt).[1] The secondary amine is protonated (


) and the carboxylic acid is deprotonated (

).
  • Lattice Energy: The electrostatic attraction between these head-to-tail charges creates a crystal lattice with high cohesive energy (Melting Point >190°C).[1]

  • Solvation Failure: DCM is a moderately polar aprotic solvent (

    
    ).[1] It lacks the hydrogen-bond donating/accepting power required to break this ionic lattice.[1] The lipophilic alkyl chain is insufficient to overcome the electrostatic forces holding the solid together.
    

Immediate Action: Do not heat the suspension excessively in pure DCM. This rarely works and increases the risk of degradation. Use the protocols below to disrupt the ionic lattice.

Decision Logic & Workflow

Use this decision tree to select the correct solubilization protocol based on your downstream application.

SolubilityLogic Start Start: Insoluble in DCM AppCheck What is your application? Start->AppCheck Analysis Analytical (GC/MS, NMR) AppCheck->Analysis Synthesis Synthesis / Reaction AppCheck->Synthesis Purification Purification / Extraction AppCheck->Purification Silylation Protocol C: Silylation (BSA/BSTFA) (Transient Protection) Analysis->Silylation Protection Protocol D: Permanent Protection (Boc/Fmoc/Ester) Synthesis->Protection Best for coupling Additives Protocol B: Ionic Decoupling (TFA or DIPEA) Synthesis->Additives If free acid needed Purification->Additives Workup CoSolvent Protocol A: Polar Co-Solvent (MeOH/DCM) Purification->CoSolvent Chromatography

Figure 1: Decision matrix for solubilizing zwitterionic amino acids based on experimental intent.

Technical Protocols

Protocol A: The Co-Solvent Shift (Chromatography & Extraction)

Best for: Flash chromatography, transfers, and mild extractions.

Pure DCM cannot solvate the zwitterion. Methanol (MeOH) acts as a hydrogen-bond donor/acceptor to "cap" the ionic charges, allowing the DCM to solvate the alkyl chain.

Solvent SystemRatio (v/v)ApplicationNote
DCM : MeOH 9:1General TransferStandard starting point.[1]
DCM : MeOH 4:1Stubborn SolidsMay extract some inorganic salts if present.[1]
DCM : IPA 8:2AlternativeUse Isopropanol if MeOH reacts with your system (e.g., transesterification risk).[1]

Step-by-Step:

  • Suspend the solid in DCM.

  • Add MeOH dropwise with sonication.[1]

  • Critical: If the solution remains cloudy, add 1% acetic acid (to protonate the carboxylate) or 1% Triethylamine (TEA) (to deprotonate the ammonium). This forces the molecule into a single charge state, breaking the zwitterionic lattice.

Protocol B: Ionic Decoupling (Synthesis & Reaction)

Best for: Reactions where the molecule must be dissolved in DCM but chemical modification is acceptable.

This method uses "Ion Pairing" to make the salt lipophilic.

Option 1: Acidic Solubilization (Protonation) [1]

  • Reagent: Trifluoroacetic Acid (TFA).[1]

  • Mechanism: Converts

    
    
    
    
    
    
    
    (Cationic form). The Trifluoroacetate counter-ion is lipophilic enough to allow solubility in DCM.
  • Procedure: Add 1.5 - 2.0 equivalents of TFA to the DCM suspension. Sonicate.[1][2] The solid should dissolve as the zwitterion breaks.

Option 2: Basic Solubilization (Deprotonation) [1]

  • Reagent: DIPEA (Diisopropylethylamine) or DBU.[1]

  • Mechanism: Converts

    
    
    
    
    
    
    
    (Anionic form). The bulky organic cation (
    
    
    ) forms a lipophilic ion pair with the carboxylate.
  • Procedure: Add 2.0 equivalents of DIPEA.

Protocol C: Transient Derivatization (Analytical / GC-MS)

Best for: GC-MS analysis or NMR where zwitterions cause line broadening.[1]

Silylation replaces the active protons on the amine and carboxylic acid with trimethylsilyl (TMS) groups, eliminating hydrogen bonding and making the molecule volatile and DCM-soluble.

Reagents:

  • BSA: N,O-Bis(trimethylsilyl)acetamide[1]

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (Preferred for GC-MS)[1]

Workflow:

  • Dry: Ensure the sample is completely dry (lyophilized). Water destroys silylating reagents.[1]

  • Suspend: Place 5-10 mg of sample in 1 mL of dry DCM (or Acetonitrile).

  • React: Add 100-200

    
    L of BSA or BSTFA.[1]
    
  • Heat: Seal the vial and heat to 60°C for 30 minutes. The solution will become clear as the derivative forms.

  • Analyze: Inject directly into GC-MS.

Troubleshooting & FAQs

Q1: I tried adding HCl to the DCM to dissolve it, but it's still a solid. Why? A: While HCl breaks the zwitterion (forming the hydrochloride salt), the resulting chloride salt (


) is an inorganic-organic salt that is often too polar for pure DCM.[1]
  • Fix: Switch to TFA (Trifluoroacetic acid). The

    
     anion is much more lipophilic than 
    
    
    
    , dramatically improving solubility in DCM.[1]

Q2: Can I use this molecule in a peptide coupling reaction in DCM? A: Not easily in its unprotected form. The free amine and free acid will self-react or quench your coupling reagents (EDC/DCC).[1]

  • Recommendation: You must protect one end. If you need to react the amine, esterify the acid (e.g., methyl ester). If you need to react the acid, protect the amine (e.g., Boc-7-(methylamino)heptanoic acid).[1] Protected versions are highly soluble in DCM.

Q3: My solution is clear, but precipitates upon cooling. What is happening? A: This is "Oiling Out" or recrystallization.[1] The zwitterion is thermodynamically more stable as a crystal.

  • Fix: Maintain a low concentration of MeOH (5%) or keep the solution slightly acidic/basic (depending on your protocol) to prevent the zwitterionic lattice from reforming.

Q4: Is 7-(Methylamino)heptanoic acid stable in DCM? A: Chemically, yes. However, if you leave it in DCM with a strong base (like TEA) for extended periods, the free amine can react with DCM (slow alkylation) to form chloromethyl species over days. Use fresh solutions.

References

  • Needham, T. E. (1970).[3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[3] Link

  • Gehrke, C. W., & Leimer, K. (1971). Trimethylsilylation of Amino Acids: Effect of Solvents on Derivatization Using BSTFA. Journal of Chromatography A. Link

  • Sigma-Aldrich. (2021).[1] The Derivatization and Analysis of Amino Acids by GC-MS. Technical Bulletin. Link

  • Bachem. (2021). Peptide Solubility and Handling Guidelines. Technical Support Knowledge Base. Link

  • PubChem. (2025).[1][2][4] 7-Aminoheptanoic acid Compound Summary. National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Strategies for the Removal of Unreacted Methylamine from Reaction Mixtures

Welcome to the Technical Support Center for the effective removal of unreacted methylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the effective removal of unreacted methylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into tackling the common challenge of purifying reaction mixtures containing residual methylamine. Our focus is on not just the "how," but the critical "why" behind each technique, ensuring a robust understanding and successful implementation in your laboratory.

Introduction: The Challenge of Residual Methylamine

Methylamine (CH₃NH₂) is a versatile and widely used reagent in organic synthesis, valued for its role as a potent nucleophile and a building block for a vast array of pharmaceuticals and agrochemicals.[1] However, its high reactivity, volatility (boiling point: -6.3 °C), and strong basicity can present significant challenges during reaction work-up and product purification. Incomplete consumption of methylamine often leads to its presence as an impurity in the final product, which can interfere with subsequent synthetic steps, complicate purification, and impact the final product's purity and stability.

This guide provides a comprehensive overview of various techniques to remove unreacted methylamine, each with its own set of advantages and limitations. We will explore the underlying chemical principles and provide practical, step-by-step protocols to help you select and implement the most suitable method for your specific application.

Acid Wash: The Classic and Effective Quench

An acid wash is a fundamental and highly effective technique for removing basic impurities like methylamine from an organic reaction mixture. The principle lies in the acid-base neutralization reaction, where the basic methylamine is protonated by an acid to form a water-soluble methylammonium salt, which can then be easily separated in an aqueous phase.[2]

Frequently Asked Questions (FAQs)

Q: Why is an acid wash the first method to consider for methylamine removal?

A: Simplicity, cost-effectiveness, and high efficiency make it a primary choice. The significant difference in solubility between the neutral organic product and the ionic methylammonium salt allows for a clean separation via liquid-liquid extraction.

Q: What are the best acids to use for the wash?

A: Dilute aqueous solutions of strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used. For sensitive substrates that may degrade under strongly acidic conditions, weaker acids such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or citric acid can be employed.

Q: How do I know if the acid wash has been effective?

A: You can monitor the pH of the aqueous layer after extraction. A consistently acidic pH (typically < 7) upon repeated washes indicates that the methylamine has been neutralized. For more sensitive applications, analytical techniques like TLC (staining for primary amines), GC-MS, or LC-MS of the organic layer can confirm the absence of methylamine.

Experimental Protocol: Acid Wash Extraction
  • Reaction Quenching (Optional but Recommended): If the reaction is still active, cool the mixture to 0 °C and slowly add a quenching agent like water or methanol to consume any remaining reactive species.

  • Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) to ensure a clean separation of layers.

  • Acidic Extraction: Transfer the diluted mixture to a separatory funnel. Add a volume of dilute acid (e.g., 1 M HCl) equivalent to about one-third to one-half of the organic layer volume.

  • Mixing and Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely.

  • Aqueous Layer Removal: Drain the lower aqueous layer containing the methylammonium salt.

  • Repeat Extraction: Repeat the acid wash (steps 3-5) one to two more times to ensure complete removal of methylamine.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble components and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.

Solid-Phase Scavengers: A Modern Approach to Purification

Solid-phase scavengers are functionalized resins that selectively react with and bind to specific types of molecules, in this case, primary amines like methylamine. This technique offers a significant advantage in that the reacted scavenger, along with the bound methylamine, can be easily removed by simple filtration, streamlining the work-up process.

Frequently Asked Questions (FAQs)

Q: What types of scavenger resins are effective for methylamine?

A: There are two main classes:

  • Acidic Ion-Exchange Resins: These resins possess acidic functional groups (e.g., sulfonic acid) that trap the basic methylamine through an acid-base interaction.
  • Electrophilic Scavengers: These resins have electrophilic functional groups, such as isocyanate or sulfonyl chloride, that covalently react with the nucleophilic methylamine.[3]

Q: When should I choose a scavenger resin over a traditional acid wash?

A: Scavenger resins are particularly useful when:

  • Your product is sensitive to aqueous conditions or acids.
  • You want to avoid a liquid-liquid extraction work-up.
  • You are working on a small scale where extractions can be cumbersome.
  • You are performing parallel synthesis and need a high-throughput purification method.

Q: How do I choose between an ion-exchange resin and an electrophilic scavenger?

A:

  • Ion-exchange resins are generally less expensive and can be regenerated. They are a good first choice for general-purpose methylamine scavenging.
  • Electrophilic scavengers form a covalent bond with the methylamine, making the scavenging process irreversible and often more efficient. They are ideal when complete and rapid removal is critical. Isocyanate-based resins are particularly effective for scavenging primary amines.[3][4]
Experimental Protocol: Methylamine Removal with an Acidic Ion-Exchange Resin
  • Resin Selection and Preparation: Choose a suitable acidic ion-exchange resin (e.g., a sulfonic acid-functionalized polystyrene resin). If necessary, wash the resin with a suitable solvent (e.g., methanol) and dry it under vacuum before use.

  • Resin Addition: To the crude reaction mixture (typically dissolved in an appropriate organic solvent), add the acidic ion-exchange resin. A common starting point is to use 3-5 equivalents of the resin's functional group capacity relative to the initial amount of methylamine used in the reaction.

  • Incubation: Stir the mixture at room temperature. The required time can vary from a few hours to overnight. The progress of the scavenging can be monitored by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Quenching with Electrophilic Reagents

In some cases, unreacted methylamine can be "quenched" by adding a reactive electrophile to the reaction mixture. This converts the volatile and basic methylamine into a less reactive and more easily separable derivative.

Frequently Asked Questions (FAQs)

Q: What is the principle behind quenching methylamine?

A: The nucleophilic methylamine reacts with an added electrophile to form a new, stable compound. The ideal quenching agent will react quickly and selectively with methylamine, and the resulting product should have physical properties (e.g., boiling point, solubility) that allow for its easy removal from the desired product.

Q: What are some suitable quenching agents for methylamine?

A: Acid anhydrides, such as acetic anhydride, are excellent choices. They react with methylamine to form N-methylacetamide, which is significantly less volatile and less basic than methylamine.[5][6][7][8] Similarly, acid chlorides can also be used.[9]

Q: When is quenching a better option than an acid wash or scavengers?

A: Quenching can be advantageous when your product is highly non-polar, and the resulting amide derivative is also non-polar but has a different Rf value on a TLC plate, allowing for easy separation by chromatography. It can also be a quick way to neutralize the basicity of methylamine before proceeding with a work-up.

Experimental Protocol: Quenching with Acetic Anhydride
  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is important to control the exothermic reaction between methylamine and the anhydride.

  • Addition of Quenching Agent: Slowly add acetic anhydride (typically 1.1-1.5 equivalents relative to the excess methylamine) to the stirred reaction mixture.

  • Warming and Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete reaction.

  • Work-up: Proceed with a standard aqueous work-up. The N-methylacetamide formed will either be removed during an aqueous wash or can be separated from the desired product by chromatography or distillation.

Distillation and Chromatographic Purification

For certain reaction mixtures, distillation or chromatography can be effective methods for removing residual methylamine.

Frequently Asked Questions (FAQs)

Q: When is distillation a suitable method?

A: Distillation is most effective when there is a significant difference in boiling points between methylamine (-6.3 °C), the reaction solvent, and the desired product.[10][11][12] This method is often employed on an industrial scale for the purification of methylamines themselves.[10][12] For laboratory-scale synthesis, it is more practical for removing highly volatile methylamine from a high-boiling reaction mixture.

Q: What are the challenges of using chromatography to remove methylamine?

A: The basic nature of methylamine can cause it to interact strongly with the acidic silica gel of a standard chromatography column, leading to tailing and poor separation.[13]

Q: How can I improve the chromatographic separation of my product from methylamine?

A: There are two main strategies:

  • Use of a Modified Mobile Phase: Adding a small amount of a competing base, such as triethylamine or ammonia, to the mobile phase can help to reduce the interaction of methylamine with the silica gel.[13]
  • Use of an Amine-Functionalized Stationary Phase: Columns packed with amine-functionalized silica can significantly improve the separation of basic compounds by minimizing the unwanted interactions with the stationary phase.[13][14]
Experimental Protocol: Flash Chromatography with an Amine-Modified Mobile Phase
  • TLC Analysis: Develop a TLC method for your product using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). If tailing is observed, add a small amount (0.1-1%) of triethylamine or a few drops of concentrated ammonium hydroxide to the mobile phase to improve the spot shape.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase (without the amine modifier initially).

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the mobile phase containing the amine modifier. The less polar product will typically elute before the more polar methylamine.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove residual triethylamine.

Method Selection Guide: At-a-Glance Comparison

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Acid Wash Acid-base neutralization and extractionInexpensive, highly effective, scalableNot suitable for acid-sensitive products, requires liquid-liquid extractionMost general applications where the product is stable to acid.
Solid-Phase Scavengers Selective binding to a solid supportSimple filtration work-up, high selectivity, suitable for sensitive productsHigher cost, may require optimization of reaction timeAcid- or water-sensitive products, small-scale reactions, parallel synthesis.
Quenching Conversion to a less reactive derivativeRapid neutralization of methylamineIntroduces a new byproduct that must be removedWhen the resulting derivative is easily separated by chromatography or distillation.
Distillation Separation based on boiling point differencesEffective for large-scale purificationRequires significant difference in boiling points, may not be practical for small scaleHigh-boiling products where methylamine is the primary volatile component.
Chromatography Differential partitioning between stationary and mobile phasesCan provide high purityMethylamine can cause tailing on silica gel, may require special conditionsPurification of products with similar solubility to methylammonium salts.

Safety Precautions

Methylamine is a flammable, corrosive, and toxic gas.[1] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When working with solutions of methylamine, be aware of its volatility and the potential for inhalation exposure.

Workflow Diagrams

Acid Wash Workflow

Caption: Workflow for removing methylamine using an acid wash.

Solid-Phase Scavenger Workflow

Caption: Workflow for removing methylamine using a solid-phase scavenger.

References

  • EP0037695B1 - Methylamines purification process - Google P
  • US2061889A - Process for separation and purification of methyl amines - Google P
  • What Chemical Reactions Can Methylamine Hydrochloride Undergo? - Knowledge. (URL: [Link])

  • US10316256B2 - Method for removing amine from a contaminated hydrocarbon streams - Google P
  • Methylamines purification process - Patent 0037695. (URL: [Link])

  • The product obtained when methylamine (CH 3 NH 2 ) is treated with nitrous acid is. (URL: [Link])

  • Methylamine Hydrochloride - Organic Syntheses Procedure. (URL: [Link])

  • 21.5: Chemistry of Acid Anhydrides - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Organic amine flash purification using a novel stationary phase - ResearchGate. (URL: [Link])

  • Methylamine - Wikipedia. (URL: [Link])

  • Argoresin MP-Isocyanate. (URL: [Link])

  • Methylamine Synthesis Methods Explained | PDF | Distillation | Ammonia - Scribd. (URL: [Link])

  • Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (URL: [Link])

  • acid anhydrides with ammonia or primary amines - Chemguide. (URL: [Link])

  • How to remove amines from the effluent? - ResearchGate. (URL: [Link])

  • US4439553A - High molecular weight aromatic amine scavengers and method of use - Google P
  • Natural Product Isolation (2) - Purification Techniques, An Overview. (URL: [Link])

  • (PDF) A systematic approach for conceptual and sustainable process design: Production of methylamines from methanol and ammonia - ResearchGate. (URL: [Link])

  • Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (URL: [Link])

  • Anhydride reacting with amine to synthesize an acid and amide - YouTube. (URL: [Link])

  • Metal Scavenger User Guide | Biotage. (URL: [Link])

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (URL: [Link])

  • Question from Section Bank...experiment techniques. Need help with a better explanation. Also tip on how to study these techniques... : r/Mcat - Reddit. (URL: [Link])

  • Is there an easy way to purify organic amines? - Biotage. (URL: [Link])

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google P
  • Acid Anhydrides React with Amines to Form Amides - Chemistry LibreTexts. (URL: [Link])

  • Scavenger resins - Rapp Polymere. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: HPLC Separation of Omega-Amino Acid Isomers

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting retention, detection, and resolution of -amino acid isomers (e.g., GABA, -alanine, 5-aminovaleric acid). Diagnos...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Troubleshooting retention, detection, and resolution of


-amino acid isomers (e.g., GABA, 

-alanine, 5-aminovaleric acid).

Diagnostic Triage: Define Your Problem

Omega (


)-amino acids differ from standard 

-amino acids because the amine group is located at the end of the carbon chain, not adjacent to the carboxyl group. This structural difference creates unique chromatographic challenges: extreme polarity , lack of UV chromophores , and isomeric complexity (e.g., separating 3-aminobutyric acid from 4-aminobutyric acid).

Select the module below that best matches your current bottleneck.

Module A: Detection Issues ("The Invisible Analyte")

Symptom: You observe flat baselines, low sensitivity, or high background noise using UV detection (200–210 nm).

Root Cause: Omega-amino acids lack a conjugated


-system (chromophore). At low UV wavelengths, mobile phase absorption (especially carboxylates or acetates) masks the analyte.
Troubleshooting Protocol: Detection Strategy
Option 1: Pre-Column Derivatization (Recommended for UV/FLD)

Transform the analyte into a hydrophobic, fluorescent species.

  • Primary Amines (most

    
    -AAs):  React with o-Phthalaldehyde (OPA)  in the presence of a thiol (e.g., 3-mercaptopropionic acid).
    
  • Secondary Amines: React with FMOC-Cl (9-Fluorenylmethyl chloroformate).

Option 2: Label-Free Detection

If derivatization is impossible (e.g., downstream purification required), switch detectors.

  • Charged Aerosol Detector (CAD): Universal response, independent of chemical structure.

  • Mass Spectrometry (LC-MS): Use HILIC mode to enhance ionization efficiency (high organic mobile phase).

Workflow Visualization: Derivatization Logic

DerivatizationLogic Start Analyte Type Primary Primary Amine (e.g., GABA, 5-AVA) Start->Primary Secondary Secondary Amine (e.g., Proline analogs) Start->Secondary Reagent1 Reagent: OPA + Thiol (pH > 9.0) Primary->Reagent1 Fast Reaction (<1 min) Reagent2 Reagent: FMOC-Cl Secondary->Reagent2 Product1 Isoindole Derivative (Fluorescent/UV Active) Reagent1->Product1 Product2 FMOC Derivative (Fluorescent/UV Active) Reagent2->Product2 Detect Detection: Ex: 340nm / Em: 450nm Product1->Detect Product2->Detect

Figure 1: Decision logic for selecting the correct derivatization reagent based on amine structure.

Module B: Retention & Separation ("The Polar Trap")

Symptom: Analytes elute in the void volume (


) on C18 columns, or peak shapes are broad and tailing.

Root Cause: Omega-amino acids are zwitterionic. On standard C18, they are too polar to retain.

Comparative Analysis: Column Selection Matrix
FeatureReversed-Phase (C18) HILIC (Amide/Zwitterionic) Mixed-Mode (Intrada/Primesep)
Mechanism Hydrophobic InteractionPartitioning into water layerIon-Exchange + Hydrophobic
Suitability Poor (unless derivatized)Excellent (Native AAs)Excellent (Isomer separation)
Mobile Phase Water/ACN + AcidACN/Water + Buffer (High Organic)ACN/Buffer (Specific pH)
Isomer Resolution Moderate (requires long gradient)High (sensitive to polar differences)Very High (tunable selectivity)
Sample Diluent AqueousMust be high organic (e.g., 80% ACN)Buffer matched
FAQ: Why are my peaks tailing in HILIC?

Answer: Mismatch between sample solvent and mobile phase.

  • The Fix: In HILIC, water is the "strong" solvent.[1][2] If you inject a sample dissolved in 100% water, it disrupts the water layer on the column head, causing peak distortion. Dilute samples in 75–80% Acetonitrile.

Module C: Resolution of Isomers ("The Isomer Puzzle")

Symptom: Inability to separate positional isomers (e.g.,


-aminobutyric acid vs. 

-aminobutyric acid/GABA).

Root Cause: Isomers often have identical mass (isobaric) and similar hydrophobicity. Separation requires exploiting pK_a differences or steric shape .

Troubleshooting Protocol: Isomer Separation
  • pH Tuning (The Critical Lever):

    • Positional isomers have slightly different pKa values due to the distance of the amine from the carboxyl group.

    • Action: Run a pH scout (pH 3.0, 5.0, 7.0). Small changes in ionization state can drastically shift retention in Mixed-Mode or HILIC.

  • Column Temperature:

    • Lower temperatures (15–25°C) often improve resolution of structural isomers by reducing molecular rotation/diffusion, enhancing steric selectivity.

Workflow Visualization: Troubleshooting Logic

TroubleshootingTree Problem Problem: Poor Separation Check1 Are they retained? Problem->Check1 NoRetention No: Elute at t0 Check1->NoRetention YesRetention Yes: Peaks Merge Check1->YesRetention Action1 Switch to HILIC or Derivatize NoRetention->Action1 Action2 Check pH vs pKa YesRetention->Action2 pHCheck Are pKa values close? Action2->pHCheck Action3 Change pH by +/- 1 unit to alter charge state pHCheck->Action3 Yes Action4 Change Column Selectivity (e.g., C18 -> Phenyl-Hexyl) pHCheck->Action4 No (Steric issue)

Figure 2: Logic tree for diagnosing separation failures. Follow the path based on retention behavior.

Standard Operating Procedure: Automated OPA Derivatization

Objective: Robust derivatization of primary


-amino acids for RP-HPLC.

Reagents:

  • Borate Buffer: 0.4 M in water, pH 10.2 (Critical for reaction kinetics).

  • OPA Reagent: 10 mg/mL o-Phthalaldehyde + 0.5% 3-Mercaptopropionic acid (3-MPA) in borate buffer.

  • Injection Diluent: 0.1% H3PO4 (stops the reaction and stabilizes the derivative).

Automated Injector Program (Agilent/Waters Syntax):

  • Draw 1.0 µL Sample.

  • Draw 1.0 µL OPA Reagent.

  • Mix in loop/needle (3 cycles).

  • Wait 1.0 min (Reaction time).

  • Draw 3.0 µL Injection Diluent (Quench).

  • Mix in loop.

  • Inject .

Critical Quality Attribute (CQA):

  • The OPA-derivative is unstable. The time between mixing and injection must be precisely controlled by the autosampler. Do not perform manual derivatization for large batches.

References & Authoritative Sources

  • Agilent Technologies. (2020). Agilent Approaches for Amino Acid Analysis. (Pub.[1][3][4] No. 5991-7694EN).[3] Retrieved from

    • Key Insight: Protocols for OPA/FMOC automation and column selection (Poroshell HPH).

  • Thermo Fisher Scientific. (2016). HILIC Separations: A Practical Guide. Retrieved from

    • Key Insight: Mechanisms of HILIC retention and troubleshooting mobile phase mismatch.

  • Imtakt Corporation. Amino Acid Isomer Separation Using the Intrada Amino Acid Column. Retrieved from

    • Key Insight: Separation of isomers (Leucine/Isoleucine/Allo-isoleucine) without derivatization using mixed-mode stationary phases.

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide. Retrieved from

    • Key Insight: Diagnosing peak shape issues related to pH and column overload.

Sources

Optimization

Technical Support: Activation &amp; Coupling of 7-(Methylamino)heptanoic Acid

Department: Chemical Synthesis & Peptide Applications Ticket ID: #NMETH-7MAHA-OPT Status: Open Priority: High (Potential Stereochemical Integrity Loss in System) Diagnostic & Triage: The "Racemization" Paradox Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Synthesis & Peptide Applications Ticket ID: #NMETH-7MAHA-OPT Status: Open Priority: High (Potential Stereochemical Integrity Loss in System)

Diagnostic & Triage: The "Racemization" Paradox

Welcome to the ChemSynth Advanced Support Center. You have inquired about minimizing racemization during the activation of 7-(Methylamino)heptanoic acid .

Immediate Clarification: Structurally, 7-(Methylamino)heptanoic acid is achiral . It possesses a linear heptanoic acid chain with a secondary amine at the


-position (C7). It lacks a stereocenter. Therefore, it is chemically impossible for this specific molecule to racemize. 

Why are you seeing stereochemical loss? If you are observing racemization in your analytical data (HPLC/NMR), it is almost certainly occurring in the coupling partner (the amino acid being coupled to the 7-methylamino group).

This is a classic "N-Methyl Effect" scenario:

  • The Problem: The

    
    -methyl group on 7-(Methylamino)heptanoic acid creates significant steric hindrance, making it a poor nucleophile .
    
  • The Consequence: When you activate a chiral amino acid (the electrophile) to couple it to this slow nucleophile, the reaction rate drops drastically.

  • The Result: The activated chiral amino acid sits in solution longer, allowing it to undergo oxazolone formation , which leads to its own racemization before the coupling can complete.

This guide focuses on preventing the racemization of the system by accelerating the coupling to the


-methyl secondary amine. 

Mechanistic Insight: The "Slow Nucleophile" Trap

To solve this, you must understand the competition between Coupling (Product formation) and Oxazolone Formation (Racemization of the partner).

Diagram 1: The Racemization Pathway in N-Methyl Couplings

This diagram illustrates how the steric bulk of 7-(Methylamino)heptanoic acid slows down the attack, allowing the activated partner (Chiral AA) to lose chirality.

RacemizationMechanism ChiralAA Activated Chiral AA (Electrophile) Coupling Peptide Bond Formation (Desired Path) ChiralAA->Coupling Fast Attack (Blocked by Sterics) Oxazolone Oxazolone Intermediate (Racemization Path) ChiralAA->Oxazolone Spontaneous Cyclization (If coupling is slow) 7 7 MAHA 7-(Methylamino)heptanoic Acid (Slow Nucleophile) MAHA->Coupling High Steric Hindrance PureProduct Stereopure Peptide (Target) Coupling->PureProduct RacemicProduct Racemic Peptide (Impurity) Oxazolone->RacemicProduct Epimerization

Caption: The steric bulk of the N-methyl group retards the desired coupling (green), allowing the activated chiral amino acid to cyclize into an oxazolone (red), leading to epimerization.

Optimized Activation & Coupling Protocol

To prevent the partner's racemization, we must use high-reactivity reagents to force the coupling to happen faster than the oxazolone formation.

Reagent Selection Table
ComponentRecommendedAvoidReason
Coupling Reagent HATU or COMU HBTU, TBTU, EDCHATU contains the HOAt moiety (7-aza), which utilizes the "neighboring group effect" to accelerate coupling to hindered amines by ~10-100x.
Base TMP (Collidine) TEA, DIPEACollidine is a weaker, more sterically hindered base.[1] It is sufficient to deprotonate the acid but less likely to abstract the

-proton of the chiral partner (Source 1.7).
Solvent DMF or NMP DCM, THFPolar aprotic solvents stabilize the transition state. NMP is superior for difficult sequences.
Additive HOAt HOBtHOAt is critical if not using HATU. It speeds up the reaction significantly compared to HOBt.
Step-by-Step Protocol: Coupling to 7-(Methylamino)heptanoic Acid

Scenario: You are coupling a Chiral Amino Acid (e.g., Fmoc-Phe-OH) onto the secondary amine of 7-(Methylamino)heptanoic acid.

1. Preparation:

  • Dissolve the Chiral Amino Acid (1.0 eq) and HATU (1.0 eq) in dry DMF (concentration ~0.2 M).

  • Note: Do not pre-activate for more than 30 seconds. Long pre-activation increases racemization risk.

2. Base Addition (The Critical Step):

  • Add 2,4,6-Collidine (2.0 - 3.0 eq).

  • Why Collidine? Unlike DIPEA, Collidine minimizes the direct proton abstraction from the chiral center (Source 1.7).

3. Nucleophile Addition:

  • Immediately add 7-(Methylamino)heptanoic acid (1.0 - 1.2 eq).

  • Tip: Ensure the 7-MAHA is fully solubilized. If it is an HCl salt, add an extra equivalent of base.

4. Reaction Monitoring:

  • Allow to react for 1–2 hours.

  • Do not extend overnight unless necessary. Prolonged exposure to basic conditions promotes epimerization.

  • Monitor via HPLC. If conversion is <80% after 2 hours, do not add more base. Instead, perform a "double couple" (filter/wash and repeat with fresh reagents).

Troubleshooting Decision Tree

Use this workflow to diagnose the specific root cause of your purity issues.

TroubleshootingTree Start Issue: Low Purity / Stereochemical Loss CheckStructure Are you using 7-MAHA (Achiral) or 2-MAHA (Chiral)? Start->CheckStructure Is2MAHA Using 2-(Methylamino)... (Alpha-Amino Acid) CheckStructure->Is2MAHA 2-MAHA Is7MAHA Using 7-(Methylamino)... (Omega-Amino Acid) CheckStructure->Is7MAHA 7-MAHA Protocol2 CRITICAL RISK: Use DIC/Oxyma only. Avoid HATU/Base. Is2MAHA->Protocol2 AnalyzePartner Is the PARTNER amino acid (the electrophile) chiral? Is7MAHA->AnalyzePartner PartnerYes Yes, Partner is Chiral AnalyzePartner->PartnerYes PartnerNo No, Partner is Gly/Achiral AnalyzePartner->PartnerNo SolnYes Racemization Source: Slow Nucleophilic Attack. FIX: Switch to HATU/Collidine to speed up reaction. PartnerYes->SolnYes SolnNo Issue is likely Aggregation or Steric blockade. FIX: Use Magic Mixture (DCM/DMF/NMP) or Microwave. PartnerNo->SolnNo

Caption: Diagnostic flow to determine if the issue is intrinsic chirality (2-MAHA) or kinetic racemization of the partner due to the N-methyl steric effect.

Frequently Asked Questions (FAQ)

Q: I am activating 7-(Methylamino)heptanoic acid to couple it to an amine. Can it racemize then? A: No. Since 7-(Methylamino)heptanoic acid is achiral, activating its carboxylic acid (C1) poses zero risk of racemization for the molecule itself. You can use standard reagents (HBTU/DIPEA) without fear of stereochemical loss on this residue. However, ensure your amine partner is not sensitive to high pH.

Q: Why do you recommend Collidine over DIPEA? A: In difficult couplings involving sensitive chiral centers, DIPEA (a strong tertiary base) can abstract the acidic


-proton of the activated amino acid, leading to direct racemization. 2,4,6-Collidine  is a weaker base (

~7.4 vs ~10.5 for DIPEA) that is sufficient to neutralize the generated acid but poor at abstracting the

-proton (Source 1.7).

Q: Can I use PyBOP? A: PyBOP is acceptable, but PyAOP (the HOAt analog) is superior for N-methyl couplings. If using phosphonium salts, ensure you use HOAt as an additive to suppress racemization (Source 1.4).

Q: What if I actually meant 2-(Methylamino)heptanoic acid? A: If you are using the


-amino acid variant (which is chiral), you are in a high-risk zone. Do not use HATU/Base.  Instead, use DIC/Oxyma Pure  (carbodiimide activation).[2] This method generates a neutral active ester without excess base, minimizing the risk of converting the L-isomer to the D-isomer (Source 1.4).

References

  • Canadian Science Publishing. N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation.[2][3][4][5][6] Available at: 3

  • BenchChem. Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. Available at: 5

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Available at: 2

  • HighFine. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Available at: 1

  • BenchChem. Preventing Racemization of Z-N-Me-Ala-OH During Coupling. Available at: 7

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Spectral Analysis of 7-(Methylamino)heptanoic Acid

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 7-(methylamino)heptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectra of 7-(methylamino)heptanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a nuanced interpretation grounded in fundamental principles and comparative analysis. We will explore the causality behind spectral features, compare the molecule to relevant analogues, and provide detailed experimental protocols to ensure reproducible, high-quality results.

Introduction: The Structural Significance of 7-(Methylamino)heptanoic Acid

7-(Methylamino)heptanoic acid is a derivative of 7-aminoheptanoic acid, a medium-chain fatty acid.[1] The introduction of a methyl group on the terminal amine has significant implications for its chemical properties, including basicity, nucleophilicity, and intermolecular interactions. Understanding its precise structure through NMR spectroscopy is crucial for its application in various research contexts, including peptide synthesis and as an intermediate in the creation of novel pharmaceuticals.[2]

In aqueous solution, like other amino acids, 7-(methylamino)heptanoic acid is expected to exist predominantly in a zwitterionic form, where the carboxylic acid is deprotonated to a carboxylate (-COO⁻) and the amino group is protonated to an ammonium cation (-NH₂⁺CH₃).[3][4] This zwitterionic nature profoundly influences the NMR spectrum, particularly the chemical shifts of nuclei near the charged centers.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 7-(methylamino)heptanoic acid is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The following analysis is based on established chemical shift ranges for similar functional groups.[5][6]

A key feature of the spectrum will be the signals from the protons on the seven-carbon chain, the methyl group attached to the nitrogen, and the labile protons of the ammonium and carboxyl groups.

Chemical Shift Assignments and Multiplicities
ProtonsPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
-CH₃8~2.7Singlet (or doublet if coupled to NH₂⁺)3HAttached to an electron-withdrawing nitrogen atom, leading to a downfield shift compared to a typical alkyl methyl group.[7]
-CH₂-NH₂⁺-7~3.0Triplet2HAdjacent to the positively charged nitrogen, causing significant deshielding.
-CH₂-3, 4, 5~1.3 - 1.7Multiplet6HThese methylene groups are in a relatively shielded, alkane-like environment.[5]
-CH₂-6~1.6Multiplet2HSlightly deshielded due to its proximity to the C7 methylene group.
-CH₂-COOH2~2.3Triplet2HAlpha to the carbonyl group, resulting in a downfield shift.[8][9]
-NH₂⁺--Variable, broadBroad singlet2HLabile proton, its chemical shift and visibility are highly dependent on solvent, pH, and concentration. Often exchanges with deuterium in D₂O.[10]
-COOH-~10-12 (non-zwitterionic) or absent (zwitterionic)Broad singlet1HIn its protonated form, this proton is highly deshielded.[8][11] In the zwitterionic state in D₂O, it will be deuterated and thus not observed.
Visualizing Proton Environments

The following diagram illustrates the distinct proton environments in 7-(methylamino)heptanoic acid.

Caption: Molecular graph of 7-(Methylamino)heptanoic acid with carbon numbering.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide complementary information, with each carbon atom in a unique chemical environment giving rise to a distinct signal.

Chemical Shift Assignments
CarbonPositionPredicted Chemical Shift (δ, ppm)Rationale
-C H₃8~35Attached to nitrogen, resulting in a downfield shift.
-C H₂-NH₂⁺-7~40Directly bonded to the electronegative nitrogen atom.
-C H₂-3, 4, 5~25-30Typical chemical shifts for methylene carbons in an aliphatic chain.[12]
-C H₂-6~26Slightly influenced by the nearby nitrogen.
-C H₂-COOH2~34Alpha to the carbonyl carbon, causing a downfield shift.
-C OOH1~175-180Characteristic chemical shift for a carboxylic acid or carboxylate carbon.[11][13]

Comparison with Structurally Similar Molecules

7-(Methylamino)heptanoic acid vs. 7-Aminoheptanoic acid

The primary difference in the NMR spectra of these two compounds will be observed at the C7 and N-terminus.

  • ¹H NMR: In 7-aminoheptanoic acid, the protons on C7 will be adjacent to a primary amine (-NH₂), whereas in the methylated analogue, they are adjacent to a secondary amine (-NHCH₃). This will result in a slight upfield shift for the C7 protons in the methylated compound due to the electron-donating nature of the methyl group. The most obvious difference will be the appearance of a singlet (or doublet) for the N-methyl protons at around 2.7 ppm in 7-(methylamino)heptanoic acid, which is absent in the spectrum of 7-aminoheptanoic acid.

  • ¹³C NMR: The C7 and the new C8 (methyl) carbons will have distinct chemical shifts in 7-(methylamino)heptanoic acid. The C7 carbon in the methylated compound will be shifted slightly downfield compared to 7-aminoheptanoic acid due to the additional carbon substituent on the nitrogen.

7-(Methylamino)heptanoic acid vs. Heptanoic Acid

Comparing 7-(methylamino)heptanoic acid to heptanoic acid highlights the influence of the methylamino group.[14][15]

  • ¹H NMR: The spectrum of heptanoic acid will lack the signals for the N-methyl and C7 protons. Instead, it will show a terminal methyl group signal at a much higher field (around 0.9 ppm).

  • ¹³C NMR: Heptanoic acid will have a terminal methyl carbon signal around 14 ppm, and the C7 carbon will be significantly more shielded compared to the C7 in 7-(methylamino)heptanoic acid, which is attached to nitrogen.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra of 7-(methylamino)heptanoic acid, the following protocol is recommended.

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • 7-(Methylamino)heptanoic acid sample

  • Deuterium oxide (D₂O) or deuterated methanol (CD₃OD)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of 7-(methylamino)heptanoic acid in approximately 0.6 mL of D₂O. The use of D₂O is recommended to observe the zwitterionic form and to exchange the labile -NH₂⁺- and -COOH protons, simplifying the spectrum.

    • Alternatively, for observing the non-zwitterionic form and potentially the labile protons, a solvent like CD₃OD can be used.

    • Vortex the sample until fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 seconds to ensure full relaxation of all protons, especially the quaternary carbon-attached protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a solvent suppression technique if a residual H₂O peak is significant.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to approximately 220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra correctly.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at 4.79 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Workflow Diagram

A Sample Preparation (5-10 mg in 0.6 mL D₂O) B Transfer to NMR Tube A->B C Insert into Spectrometer B->C D Lock and Shim C->D E ¹H NMR Acquisition (16 scans) D->E F ¹³C NMR Acquisition (1024 scans) D->F G Data Processing (FT, Phasing, Baseline Correction) E->G F->G H Spectral Analysis (Peak Picking, Integration, Assignment) G->H

Caption: Experimental workflow for NMR analysis of 7-(Methylamino)heptanoic acid.

Conclusion

The NMR spectral analysis of 7-(methylamino)heptanoic acid provides a detailed fingerprint of its molecular structure. By understanding the predicted chemical shifts, multiplicities, and the influence of its zwitterionic nature, researchers can confidently identify and characterize this compound. Comparison with related molecules such as 7-aminoheptanoic acid and heptanoic acid further solidifies the spectral assignments. The provided experimental protocol offers a robust method for obtaining high-quality, reproducible NMR data, which is essential for any research or development application involving this molecule.

References

  • PubChem. (n.d.). 7-Aminoheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319358B - Preparation method of 7-amino heptanoic acid.
  • Barron, L. D., Hecht, L., & Bell, A. F. (2000). Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding. The Journal of Physical Chemistry A, 104(7), 1269–1281. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). 1H NMR of amino acids: can we actually observe the zwitterion?. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Retrieved from [Link]

  • Spyroulias, G. A., & Gerothanassis, I. P. (2012). On the Hydration State of Amino Acids and Their Derivatives at Different Ionization States: A Comparative Multinuclear NMR and Crystallographic Investigation. International journal of molecular sciences, 13(3), 3358–3381. Retrieved from [Link]

  • Mao, J. D., & Schmidt-Rohr, K. (2004). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 68(21), 4449-4460. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Heptanoic acid. NIST WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US20070142662A1 - Process for the preparation of 7-amino syn 3,5-dihydroxy heptanoic acid derivatives via 6-cyano syn 3,5-dihydroxy hexanoic acid derivatives.
  • University of Puget Sound. (n.d.). Typical Proton and C-13 NMR Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • The Journal of Chemical Physics. (2018, January 10). Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures. AIP Publishing. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxyheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, December 31). Experimental evidence for zwitterions. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0280779). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid. Retrieved from [Link]

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Comparative

Technical Guide: 7-(Methylamino)heptanoic Acid vs. 7-Aminoheptanoic Acid in tPA Binding

This guide provides a technical comparison between 7-(Methylamino)heptanoic acid and 7-aminoheptanoic acid (7-AHA) regarding their binding affinity and specificity to the Kringle 2 domain of Tissue Plasminogen Activator...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 7-(Methylamino)heptanoic acid and 7-aminoheptanoic acid (7-AHA) regarding their binding affinity and specificity to the Kringle 2 domain of Tissue Plasminogen Activator (tPA).

Executive Summary & Scientific Context

In the development of antifibrinolytic agents and lysine-analog probes, the interaction between


-amino acids and the Kringle domains of tissue Plasminogen Activator (tPA) is a critical determinant of efficacy.
  • 7-aminoheptanoic acid (7-AHA) is a well-characterized, high-affinity linear analog of lysine. It binds to the Lysine Binding Site (LBS) of tPA Kringle 2 with greater affinity than its 6-carbon homolog,

    
    -aminocaproic acid (EACA), due to optimal hydrophobic chain length.
    
  • 7-(Methylamino)heptanoic acid represents an N-methylated derivative. While it retains the basicity required for electrostatic attraction, Structural-Activity Relationship (SAR) analysis indicates that N-methylation compromises the critical hydrogen-bonding network within the anionic locus of the Kringle 2 pocket, typically resulting in reduced affinity compared to the primary amine.

This guide details the structural mechanics, predicted binding shifts, and validation protocols for these two ligands.

Molecular Mechanics of the tPA Kringle 2 Interaction

To understand the difference in performance, one must analyze the binding pocket's architecture. The Kringle 2 domain of tPA contains a specialized "Lysine Binding Site" (LBS) composed of three functional zones:

  • Anionic Center (Cationic Locus): Formed by Asp55 and Asp57 . This region is evolutionarily optimized to bind a primary ammonium group (

    
    ) via a salt bridge and a precise network of hydrogen bonds.
    
  • Hydrophobic Trough: Lined by aromatic residues (Trp62, Tyr72, Phe36 ). This trough accommodates the methylene backbone of the ligand.

  • Cationic Center: Interacts with the carboxylate group of the ligand.

Comparative Binding Analysis[1][2]
Feature7-Aminoheptanoic Acid (7-AHA)7-(Methylamino)heptanoic Acid
Structure


Amine Type Primary AmineSecondary Amine
Electrostatics Strong ionic interaction with Asp55/57.Retains ionic charge (pKa ~10.5), but charge density is dispersed.
Steric Fit Optimal. Fits the narrow anionic cleft without clashing.Compromised. The N-methyl group introduces steric bulk that may clash with the side chains of Asp55/57 or the backbone carbonyls.
H-Bonding High. Donors available for multiple H-bonds.Reduced. Loss of one proton donor; methyl group cannot H-bond.
Hydrophobic Fit Excellent alignment with Trp62/Tyr72 trough.Similar backbone fit, but methyl group may disrupt alignment if steric clash occurs at the head group.
The "Methyl Penalty" Hypothesis

Crystallographic studies of Kringle domains (e.g., De Serrano & Castellino, 1992) demonstrate that the anionic center is rigid. The introduction of an N-methyl group often incurs a binding penalty because:

  • It removes a critical hydrogen bond donor.

  • It creates steric hindrance, forcing the ligand to adopt a sub-optimal conformation to accommodate the methyl group, thereby weakening the hydrophobic interaction of the methylene chain.

Visualizing the Interaction Pathway

The following diagram illustrates the binding logic and the specific residues involved in the discrimination between the primary and secondary amine ligands.

tPA_Binding_Mechanism tPA_K2 tPA Kringle 2 Domain (LBS Pocket) Anionic_Center Anionic Center (Asp55, Asp57) tPA_K2->Anionic_Center Hydrophobic_Trough Hydrophobic Trough (Trp62, Tyr72, Phe36) tPA_K2->Hydrophobic_Trough Interaction_Strong High Affinity Complex (Kd ~ 20-50 µM) Anionic_Center->Interaction_Strong With Primary Amine Interaction_Weak Reduced Affinity Complex (Steric/H-Bond Penalty) Anionic_Center->Interaction_Weak With Secondary Amine Ligand_7AHA Ligand: 7-Aminoheptanoic Acid (Primary Amine) Ligand_7AHA->Anionic_Center Salt Bridge + 3 H-Bonds Ligand_7AHA->Hydrophobic_Trough Optimal Chain Length Ligand_Methyl Ligand: 7-(Methylamino)heptanoic Acid (Secondary Amine) Ligand_Methyl->Anionic_Center Salt Bridge + Steric Clash Ligand_Methyl->Hydrophobic_Trough Chain Alignment

Caption: Mechanistic flow of ligand binding to tPA Kringle 2. Green paths indicate optimal binding (7-AHA); red/dotted paths indicate predicted interference (N-methyl variant).

Experimental Validation Protocols

To empirically quantify the difference between these two ligands, a Surface Plasmon Resonance (SPR) assay is the gold standard. It allows for the determination of


, 

, and

without labeling the small molecule ligands.
Protocol: Competitive SPR Binding Assay

Since these ligands are small (<200 Da), direct binding signals can be low. A solution competition assay is recommended.

Materials
  • Ligand: Recombinant tPA (single-chain or Kringle 2 fragment).

  • Analyte: 7-AHA and 7-(Methylamino)heptanoic acid (high purity).

  • Chip: CM5 Sensor Chip (Cytiva/Biacore).

  • Surface Ligand: Lysine-sepharose or a biotinylated lysine analog (immobilized).

Step-by-Step Methodology
  • Immobilization:

    • Immobilize a known lysine-analog (e.g., biotin-EACA) onto the streptavidin-coated sensor chip flow cell.

    • Target a surface density of ~1000 RU to ensure sufficient signal.

  • Reference Channel:

    • Use an unmodified flow cell or one blocked with ethanolamine as a reference.

  • Sample Preparation:

    • Prepare a fixed concentration of tPA (e.g., 50 nM) in running buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • Prepare a dilution series of the competitor molecules (7-AHA and Methyl-7-AHA) ranging from 0.1

      
       to 10 mM.
      
    • Mix the tPA with the competitor concentrations and incubate for 30 minutes at room temperature to reach equilibrium.

  • Injection:

    • Inject the mixtures over the chip surface (flow rate 30

      
      , contact time 60s).
      
    • The free tPA (not bound to the competitor) will bind to the surface lysine analog.

    • Logic: Higher affinity of the competitor in solution

      
       Less free tPA 
      
      
      
      Lower SPR signal.
  • Data Analysis:

    • Plot the initial binding rate (or equilibrium response) vs. the log of competitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the

      
      .
      
    • Calculate

      
       (inhibition constant) using the Cheng-Prusoff equation:
      
      
      
      
Expected Results
  • 7-AHA: Expect an

    
     in the low micromolar range (~20-50 
    
    
    
    ), indicating strong competition.
  • Methyl-7-AHA: Expect a right-shifted curve (higher

    
    ), indicating weaker affinity. If the curve is shifted by >1 log, the methyl group causes significant steric hindrance.
    

Summary of Key Data Points

Parameter7-Aminoheptanoic Acid7-(Methylamino)heptanoic Acid
Binding Constant (

)

(Strong)
Predicted

(Weak)
Therapeutic Status Known antifibrinolytic probe; homolog of EACA.Experimental; not a standard therapeutic.
Primary Interaction Asp55/57 (Anionic) + Trp62 (Hydrophobic).Asp55/57 (Weakened) + Trp62.
Solubility High (aqueous).High (aqueous).

References

  • De Serrano, V. S., & Castellino, F. J. (1992). "The cationic locus on the recombinant kringle 2 domain of tissue-type plasminogen activator that stabilizes its interaction with omega-amino acids."[1] Biochemistry.

    • Significance: Defines the Asp55/57 interaction and the requirement for a primary amine.
  • Byeon, I. J., et al. (1991).

    • Significance: Establishes 7-AHA as a stronger binder than 6-AHA (EACA)
  • Suzuki, K., et al. (2004). "Enhancement of fibrinolysis by EF6265... a specific inhibitor of plasma carboxypeptidase B." Journal of Pharmacology and Experimental Therapeutics.

    • Significance: Discusses complex 7-aminoheptanoic acid derivatives in the context of fibrinolysis regul
  • Verstraete, M. (1985). "Clinical application of inhibitors of fibrinolysis." Drugs.

    • Significance: Provides the clinical baseline for lysine-analog inhibitors like EACA and Tranexamic acid.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-(Methylamino)heptanoic acid

An indispensable component in pharmaceutical research and development, 7-(Methylamino)heptanoic acid demands rigorous safety protocols to ensure the well-being of laboratory personnel. As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable component in pharmaceutical research and development, 7-(Methylamino)heptanoic acid demands rigorous safety protocols to ensure the well-being of laboratory personnel. As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling of this compound, emphasizing not just the "what" but the "why" behind each procedural step. Our focus is to build a culture of safety that extends beyond mere compliance, fostering a deep, intuitive understanding of chemical risk management.

Immediate Safety Briefing: Hazard Assessment

7-(Methylamino)heptanoic acid combines the functional characteristics of a carboxylic acid and a secondary amine. While specific toxicological data for this compound is limited, a conservative approach necessitates treating it with the precautions suitable for its constituent functional groups. The parent compound, Heptanoic Acid, is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if inhaled, potentially causing respiratory irritation.[1][4] Therefore, all handling procedures must be designed to mitigate risks of contact, inhalation, and ingestion.

Primary Hazards:

  • Corrosivity: Poses a significant risk of severe burns to skin and eyes upon contact.[1][2][3]

  • Respiratory Irritation: Inhalation of aerosols or dusts may cause irritation or damage to the respiratory tract.[1]

  • Toxicity: May be toxic if ingested, inhaled, or absorbed through the skin.[2][3]

Essential Personal Protective Equipment (PPE)

The selection of PPE is the most critical decision in ensuring operator safety. The following table outlines the minimum required PPE for handling 7-(Methylamino)heptanoic acid.

PPE Component Specification Rationale & Use Case
Eye/Face Protection Chemical splash goggles and a full-face shieldPrimary Defense: Protects against splashes of the corrosive liquid. A face shield is mandatory when handling larger quantities (>50 mL) or during procedures with a high splash potential (e.g., transferring, mixing). Standard safety glasses are insufficient.[5][6]
Hand Protection Acid-resistant nitrile or neoprene gloves (minimum 8 mil thickness)Contact Prevention: Nitrile gloves offer excellent resistance to acids.[7][8] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consider heavier-duty butyl rubber gloves. Double-gloving is recommended for enhanced protection.[9]
Body Protection Chemical-resistant lab coat or apronSkin Protection: A lab coat made of a chemical-resistant material (e.g., polyester or a poly-cotton blend) is essential to protect against incidental contact and spills.[5] Ensure the coat is fully buttoned.
Respiratory Protection NIOSH-approved respirator with organic vapor/acid gas cartridgesInhalation Prevention: Required when working outside of a certified chemical fume hood, during spill cleanup, or when aerosolization is likely.[10][11] All work with the solid or concentrated forms of the acid should ideally be performed within a fume hood to eliminate this risk.[6][12]
Footwear Closed-toe, chemical-resistant shoesGeneral Safety: Protects feet from spills and falling objects.

Procedural Guide: Safe Handling and Operations

Adherence to a systematic workflow is paramount for minimizing exposure risk. The following protocols provide a self-validating system for safe handling, from preparation to disposal.

PPE Selection & Emergency Response Workflow

The following diagram outlines the decision-making process for appropriate PPE selection and the immediate actions required in an emergency.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_emergency Emergency Response RiskAssessment Assess Task: - Quantity - Concentration - Aerosolization Potential LowRisk Low Risk (e.g., <10mL, dilute, in hood) RiskAssessment->LowRisk Low HighRisk High Risk (e.g., >50mL, concentrated, spill) RiskAssessment->HighRisk High MinPPE Minimum PPE: - Goggles - Nitrile Gloves - Lab Coat LowRisk->MinPPE MaxPPE Maximum PPE: - Face Shield & Goggles - Double Gloves (Nitrile) - Chemical Apron - Respirator (if needed) HighRisk->MaxPPE Spill Spill Occurs MinPPE->Spill If Spill Exposure Personnel Exposure MinPPE->Exposure If Exposure MaxPPE->Spill If Spill MaxPPE->Exposure If Exposure Evacuate Evacuate Area & Alert Others Spill->Evacuate Flush Flush with Water (15 min) Remove Contaminated Clothing Exposure->Flush SDS Consult SDS & Seek Medical Attention Evacuate->SDS Flush->SDS

Caption: PPE selection and emergency response workflow for handling 7-(Methylamino)heptanoic acid.

Protocol 1: Donning and Doffing PPE

Objective: To ensure PPE is worn correctly and removed without causing cross-contamination.

Methodology:

  • Donning (Putting On):

    • Hand Hygiene: Wash hands thoroughly with soap and water.

    • Lab Coat/Apron: Put on the lab coat, ensuring it is fully buttoned.

    • Respirator (if required): Perform a fit check as per manufacturer instructions.

    • Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.

    • Gloves: Put on the first pair of gloves. If double-gloving, put the second pair on over the first. Ensure cuffs are pulled over the sleeves of the lab coat.[13]

  • Doffing (Taking Off): This process is critical to prevent contaminating your skin.

    • Outer Gloves (if double-gloved): Remove the outer pair of gloves using a proper removal technique (peeling them off without touching the outer surface with bare skin).[13] Dispose of them immediately in the designated chemical waste container.

    • Face Shield/Goggles: Remove the face shield and goggles from the back of the head. Avoid touching the front surfaces.

    • Lab Coat/Apron: Unbutton the lab coat and remove it by rolling it inside-out.

    • Inner Gloves: Remove the final pair of gloves, again using a technique that avoids skin contact with the glove's outer surface.[13]

    • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[10]

Protocol 2: Operational Plan for Handling

Objective: To provide a step-by-step guide for working with the chemical safely.

Methodology:

  • Preparation:

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[6][11]

    • Verify the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment (glassware, stir bars, etc.) inside the fume hood before introducing the chemical.

    • Have spill cleanup materials readily available.[10] For acids, this includes a neutralizer like sodium bicarbonate or calcium carbonate.[6]

  • Handling:

    • Perform all manipulations of 7-(Methylamino)heptanoic acid, especially weighing of the solid and transfers of the concentrated liquid, inside a certified chemical fume hood.[6][10]

    • When diluting, always add the acid to the water slowly, never the other way around, to prevent a violent exothermic reaction.[6][7]

    • Keep containers tightly closed when not in use.[1][14]

    • Use a bottle carrier when transporting the chemical outside of the fume hood.[6]

  • Emergency Actions:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][15] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[1][15] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

    • Spill: For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and then neutralize it.[14][16] Place the waste in a sealed, labeled container. For large spills, evacuate the lab immediately and contact your institution's environmental health and safety office.

Protocol 3: Disposal Plan

Objective: To ensure the safe and compliant disposal of chemical waste.

Methodology:

  • Waste Collection:

    • All materials contaminated with 7-(Methylamino)heptanoic acid (e.g., used gloves, wipes, absorbent material) must be considered hazardous waste.[4]

    • Collect all waste in a designated, properly labeled, and sealed container. The container must be compatible with corrosive materials.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's disposal guidelines.

  • Disposal:

    • Dispose of the waste through a licensed professional waste disposal service or your institution's hazardous waste management program.[17]

    • Never pour 7-(Methylamino)heptanoic acid down the drain.[4][16]

By integrating these protocols into your daily laboratory operations, you can significantly mitigate the risks associated with handling 7-(Methylamino)heptanoic acid, ensuring a safer environment for all researchers.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Heptanoic acid.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • Spectrum Chemical. (2018, December 28). Safety Data Sheet.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 7-Amino-heptanoic acid ethyl ester hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • NOAA. (n.d.). HEPTANOIC ACID - CAMEO Chemicals.
  • ILO and WHO. (2021). ICSC 1179 - n-HEPTANOIC ACID.
  • Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet - Heptanoic acid.
  • Agilent Technologies, Inc. (2024, July 7). Heptanoic Acid - Safety Data Sheet.
  • PubChem. (n.d.). Heptanoic Acid.
  • Chemsrc. (n.d.). CAS#:29840-65-1 | 7-Amino-heptanoic acid ethyl ester hydrochloride.
  • CDH Fine Chemical. (n.d.). HEPTANOIC ACID CAS NO 111-14-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • University of North Carolina at Chapel Hill. (n.d.). 8.9 Corrosives - Environment, Health and Safety.
  • Flinn Scientific. (n.d.). Acid Safety.
  • University of California, Santa Cruz. (n.d.). Personal Protective Equipment Requirements for Laboratories.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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